(+)-Catechin hydrate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWRCVTCMQVQX-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022450, DTXSID301017215 | |
| Record name | (+)-Taxifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-18-2, 24198-97-8 | |
| Record name | Taxifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taxifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taxifolin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Taxifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAXIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAXIFOLIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Catechin Hydrate: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family, is a bioactive polyphenolic compound renowned for its potent antioxidant properties and potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of (+)-catechin hydrate and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.
Natural Sources of this compound
(+)-Catechin and its derivatives are widely distributed in the plant kingdom. The most significant dietary sources include tea, pome fruits, cocoa, and grape seeds.[4][5]
-
Tea (Camellia sinensis): Green tea is a particularly rich source of catechins, with epigallocatechin gallate (EGCG) being the most abundant.[2][5][6] The concentration of various catechins, including (+)-catechin, can vary significantly depending on the tea variety, processing methods, and plucking period.[6][7] Unfermented green tea generally contains higher levels of catechins compared to fermented black or oolong teas.[6]
-
Grape Seeds (Vitis vinifera): Grape seeds are a major source of proanthocyanidins, which are polymers of catechin (B1668976) and epicatechin.[8][9] (+)-Catechin is one of the main phenolic monomers found in grape seeds.[9]
-
Acacia catechu: The heartwood of Acacia catechu, commonly known as cutch tree, is a traditional and commercially significant source for the isolation of (+)-catechin.[10][11][12][13]
-
Other Sources: (+)-Catechin is also found in various fruits such as apples, berries, and peaches, as well as in cocoa and red wine.[1][4][14][15] Açaí oil also contains (+)-catechins.[4]
Quantitative Data on this compound Content
The concentration of this compound varies considerably among its natural sources. The following tables summarize the quantitative data from various studies.
Table 1: (+)-Catechin Content in Different Tea Varieties (mg/g of dry leaves)
| Tea Variety | (+)-Catechin (C) | Epicatechin (EC) | Epigallocatechin (EGC) | Epigallocatechin gallate (EGCG) | Reference |
| Green Tea (general) | - | - | - | Highest among teas | [6] |
| Yellow Tea | - | - | - | High | [6] |
| White Tea | Higher than others | Higher than others | - | - | [6] |
| Oolong Tea | Lower | Lower | - | - | [6] |
| Black Tea | Lower | Lower | Lower | Lower | [6] |
| Jasmine Green Tea | Present | Present | Present | Present | [16] |
| Yabukita | 1.8 (mg/g) | 5.5 (mg/g) | 16.3 (mg/g) | 56.4 (mg/g) | [17] |
| Benifuuki | 0.9 (mg/g) | 3.1 (mg/g) | 12.5 (mg/g) | 97.4 (mg/g) | [17] |
Table 2: Monomeric Catechin Content in Grape Seeds (mg/g of dry weight)
| Extraction Method | (+)-Catechin | Epicatechin | Epicatechin gallate | Total Monomeric Catechins | Reference |
| Microwave-Assisted Extraction (Optimized) | - | - | - | 8.2 | [8] |
| Conventional Extraction | - | - | - | ~2.1 | [8] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [18] |
| Ethanol (B145695) | ~100 mg/mL | [18] |
| Dimethylformamide (DMF) | ~100 mg/mL | [18] |
| PBS (pH 7.2) | ~1.6 mg/mL | [18] |
| Water (298.75 K) | 2.26 g/L | [19] |
| Water (415.85 K) | 576 g/L | [19] |
| Water-Ethanol Mixtures | Increases with temperature and ethanol concentration | [20][21] |
Isolation and Purification Methods
Several techniques are employed for the extraction and purification of this compound from natural sources. The choice of method depends on factors such as the source material, desired purity, and scale of operation.[1]
Solvent Extraction
Solvent extraction is a common initial step to obtain a crude extract rich in catechins.
-
Hot Water Extraction: This is a simple, environmentally friendly method, particularly for tea leaves.[22][23]
-
Organic Solvent Extraction: Solvents like ethanol, methanol, and acetone (B3395972) are effective due to the higher solubility of catechins.[1][21] Aqueous ethanol is frequently used.[21][24]
-
Supercritical Fluid Extraction (SFE): This technique, often using carbon dioxide, offers high selectivity and minimizes the use of organic solvents.[1][2][25]
Chromatographic Methods
Chromatography is essential for the separation and purification of individual catechins from complex mixtures.[1][26]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is the most widely used method for the analytical and preparative separation of catechins.[1][26][27][28] It offers high resolution and sensitivity.[1][2]
-
Column Chromatography: This is a classic method used for large-scale purification.[1]
-
Thin-Layer Chromatography (TLC): TLC is often used for the qualitative analysis and monitoring of the purification process.[1]
-
High-Speed Countercurrent Chromatography (HSCCC): This is an effective technique for the preparative purification of major catechins from tea.[29]
Other Methods
-
Microwave-Assisted Extraction (MAE): MAE can significantly enhance the extraction yield of catechins from sources like grape seeds.[8][24]
-
Solid-Phase Extraction (SPE): SPE is used for the separation and isolation of catechins.[2][30]
-
Membrane Filtration: This method can be employed for the separation of catechins from plant extracts.[1][2]
-
Precipitation: In some protocols, lead subacetate is used to precipitate crude catechins from an extract.[31]
Experimental Protocols
General Workflow for (+)-Catechin Isolation
The following diagram illustrates a general workflow for the isolation and purification of (+)-catechin from a plant source.
Caption: General workflow for (+)-catechin isolation.
Detailed Protocol for HPLC Analysis of Catechins in Tea
This protocol is based on established methods for the quantitative analysis of catechins in tea extracts.[16][17][27]
1. Sample Preparation:
- Weigh 0.2 g of powdered tea leaves.
- Add 10 mL of 70% methanol.
- Extract in a water bath at 70°C for 10 minutes with vortexing every 2 minutes.
- Centrifuge at 3500 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[27]
- Mobile Phase A: Water with 0.1% formic acid.[32]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[32]
- Gradient: A linear gradient is typically used, for example, starting with a low percentage of B and increasing over time to elute the different catechins. A common gradient might be: 0-25 min, 12-21% B; 25-30 min, 21-25% B; 30-35 min, 25-100% B.[27]
- Flow Rate: 1.0 mL/min.[27]
- Injection Volume: 10-20 µL.[27]
- Detection: UV detector at 280 nm.[27]
- Column Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).[17]
3. Quantification:
- Prepare standard solutions of (+)-catechin and other catechin standards of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration for each standard.
- Quantify the amount of (+)-catechin in the sample by comparing its peak area to the calibration curve.
Protocol for Microwave-Assisted Extraction (MAE) from Grape Seeds
This protocol is adapted from a study on optimizing catechin recovery from grape seeds.[8][24]
1. Sample Preparation:
- Grind grape seeds into a fine powder.
2. MAE Procedure:
- Place 0.5 g of grape seed powder into a microwave extraction vessel.
- Add 5 mL of 94% ethanol.
- Seal the vessel and place it in the microwave extractor.
- Set the extraction parameters: 170°C for 55 minutes.
- After extraction, allow the vessel to cool.
- Filter the extract to separate the solid residue.
- The resulting liquid extract can then be further purified or analyzed by HPLC.
Visualization of Isolation Logic
The following diagram illustrates the decision-making process for selecting an appropriate isolation and purification strategy.
Caption: Decision logic for (+)-catechin isolation.
Conclusion
This guide has provided a detailed overview of the natural sources of this compound and the various methods for its isolation and purification. The choice of source material and extraction/purification methodology should be tailored to the specific research or development goals, considering factors such as desired yield, purity, cost, and environmental impact. The provided protocols and workflows offer a solid foundation for the successful isolation and analysis of this important bioactive compound. Continued research and innovation in extraction and purification technologies will further enhance the efficiency and sustainability of obtaining high-purity (+)-catechin for its diverse applications in the pharmaceutical, nutraceutical, and food industries.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. Catechin - Wikipedia [en.wikipedia.org]
- 5. senchateabar.com [senchateabar.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Isolation of (+)-Catechin from Acacia Catechu (Cutch Tree) by a Convenient Method | Semantic Scholar [semanticscholar.org]
- 12. Isolation of (+)-Catechin from Acacia Catechu (Cutch Tree) by a Convenient Method | Journal of Scientific Research [banglajol.info]
- 13. banglajol.info [banglajol.info]
- 14. neuroganhealth.com [neuroganhealth.com]
- 15. cleaneatingmag.com [cleaneatingmag.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. lcms.cz [lcms.cz]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cris.bgu.ac.il [cris.bgu.ac.il]
- 21. researchgate.net [researchgate.net]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. scribd.com [scribd.com]
- 31. [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Catechin Hydrate in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Catechin, a flavan-3-ol, is a prominent plant secondary metabolite renowned for its antioxidant properties and potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants and microbial systems. This technical guide provides a comprehensive overview of the (+)-catechin hydrate (B1144303) biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
(+)-Catechin and its stereoisomer (-)-epicatechin (B1671481) are fundamental building blocks of proanthocyanidins (B150500) (condensed tannins) and are widely distributed in the plant kingdom, notably in tea (Camellia sinensis), grapes (Vitis vinifera), and cocoa (Theobroma cacao)[1]. These compounds are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects[2]. The biosynthesis of (+)-catechin is a complex process involving the coordinated action of several enzymes primarily within the phenylpropanoid and flavonoid pathways[3]. This guide delineates the established biosynthetic route from L-phenylalanine to (+)-catechin, providing a technical resource for researchers in the field.
The Biosynthesis Pathway of (+)-Catechin Hydrate
The biosynthesis of (+)-catechin begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of various flavonoid classes, including the flavan-3-ols, to which (+)-catechin belongs[3].
General Phenylpropanoid Pathway
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by PAL[4].
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid by C4H, a cytochrome P450-dependent monooxygenase[4].
-
4-Coumarate:CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its thioester, 4-coumaroyl-CoA, by 4CL[4].
Flavonoid Biosynthesis Pathway
-
Chalcone (B49325) Synthase (CHS): 4-coumaroyl-CoA serves as the starter molecule for the first committed step in flavonoid biosynthesis. CHS, a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[4][5].
-
Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, (2S)-naringenin[4][5].
-
Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield dihydroquercetin (taxifolin)[4][5].
-
Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of dihydroquercetin to a hydroxyl group, forming leucocyanidin (B1674801) (2,3-trans-flavan-3,4-diol)[4][5]. This step is a critical branch point, as the resulting leucocyanidins can be directed towards either anthocyanin or proanthocyanidin (B93508) biosynthesis.
-
Leucoanthocyanidin Reductase (LAR): In the final step specific to (+)-catechin biosynthesis, LAR reduces leucocyanidin to (+)-catechin[1][4][5]. This enzyme is a key determinant of (+)-catechin accumulation in plants.
It is important to note that the biosynthesis of (-)-epicatechin, the 2,3-cis isomer of catechin, follows a different route from leucocyanidin, involving the enzymes anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR)[6].
Visualization of the (+)-Catechin Biosynthesis Pathway
The following diagram illustrates the enzymatic steps involved in the biosynthesis of (+)-catechin from L-phenylalanine.
References
- 1. tea-science.com [tea-science.com]
- 2. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Qualitative and Quantitative Analysis of Flavonoids | Semantic Scholar [semanticscholar.org]
- 4. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]
- 5. Molecular Link between Leaf Coloration and Gene Expression of Flavonoid and Carotenoid Biosynthesis in Camellia sinensis Cultivar ‘Huangjinya’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
(+)-Catechin hydrate antioxidant mechanism of action
An In-depth Technical Guide to the Antioxidant Mechanism of Action of (+)-Catechin Hydrate (B1144303)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Catechin hydrate, a prominent flavan-3-ol (B1228485) found in sources like tea, cocoa, and various fruits, is a potent antioxidant with multifaceted mechanisms of action.[1] Its bioactivity is central to ongoing research in cardiovascular health, neuroprotection, and anti-inflammatory applications. This technical guide provides a detailed exploration of the core antioxidant mechanisms of (+)-catechin, including direct radical scavenging and metal ion chelation, as well as its indirect roles in modulating critical endogenous antioxidant pathways. The document summarizes key quantitative data, presents detailed experimental protocols for assessing its antioxidant capacity, and offers visual diagrams of the primary mechanisms and workflows to support advanced research and development.
Core Antioxidant Mechanisms of Action
The antioxidant efficacy of this compound stems from both direct and indirect mechanisms, which collectively contribute to the mitigation of oxidative stress.[2][3]
Direct Antioxidant Mechanisms
Direct mechanisms involve the immediate neutralization of reactive species through chemical reactions.
1.1.1 Free Radical Scavenging The primary antioxidant feature of (+)-catechin is its potent free radical scavenging ability.[4] The molecular structure, characterized by multiple phenolic hydroxyl (-OH) groups, particularly the ortho-dihydroxy (catechol) group on the B-ring, is crucial for this activity.[5]
(+)-Catechin neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron to the unstable radical. This process transforms the free radical into a more stable, non-reactive species. The resulting catechin (B1668976) radical is stabilized by resonance, delocalizing the unpaired electron across its aromatic ring system, which makes it relatively unreactive and capable of terminating radical chain reactions. Studies have demonstrated its effectiveness against various radicals, including the superoxide (B77818) anion, hydroxyl radical, and the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The stoichiometry of this interaction has been quantified, with one molecule of (+)-catechin capable of scavenging two DPPH radicals.
Caption: Direct scavenging of free radicals by (+)-catechin via hydrogen donation.
1.1.2 Metal Ion Chelation Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide via Fenton-like reactions. (+)-Catechin possesses the ability to chelate these metal ions, sequestering them and preventing their participation in oxidative reactions. The catechol moiety on the B-ring and the meta-5,7-dihydroxy arrangement on the A-ring are the primary sites for metal ion binding. By forming a stable complex with the metal ion, (+)-catechin effectively inactivates its pro-oxidant potential, providing a crucial protective effect.
Caption: Prevention of Fenton reaction via metal ion chelation by (+)-catechin.
Indirect Antioxidant Mechanisms
Indirect mechanisms involve the modulation of endogenous cellular systems to bolster the overall antioxidant defense.
1.2.1 Upregulation of Antioxidant Enzymes (+)-Catechin can enhance the body's innate antioxidant defenses by upregulating the activity of key antioxidant enzymes. Studies have shown that supplementation with this compound leads to the normalization or increased activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). These enzymes are critical for detoxifying endogenous ROS; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. This action alleviates the burden of oxidative stress and protects cellular components from damage.
1.2.2 Activation of the Nrf2-ARE Signaling Pathway A pivotal mechanism for the indirect antioxidant effect of (+)-catechin is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). (+)-Catechin is believed to interact with Keap1, potentially at its Nrf2 binding site, which leads to the dissociation of the Nrf2-Keap1 complex.
Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis. This coordinated upregulation of the cellular antioxidant machinery provides robust and sustained protection against oxidative insults.
Caption: (+)-Catechin activates the Nrf2 pathway, boosting cellular antioxidant defenses.
Quantitative Data Summary
The antioxidant activities of this compound have been quantified using various standard assays. The following tables summarize key findings from the literature.
Table 1: In Vitro Radical Scavenging and Reducing Power
| Assay Type | Parameter | Value | Reference(s) |
| DPPH Scavenging | Stoichiometric Factor | 2.0 | |
| DPPH Scavenging | EC₅₀ | 19.99 µg/mL | |
| DPPH Scavenging | % Activity (at 100 µg/mL) | 82.66 ± 0.24% | |
| FRAP | Reducing Power | 0.542 ± 0.003 mM FeSO₄ / 100 µg | |
| Metal Chelation | % Activity (at 100 µg/mL) | 2.59 ± 1.87% |
Table 2: In Vivo Effects on Endogenous Antioxidants
| Model | Treatment | Parameter | Result | Reference(s) |
| High Sucrose/Fat Diet Rats | This compound | Cardiac Lipid Peroxidation (MDA) | ↓ 20% vs. diet group | |
| High Sucrose/Fat Diet Rats | This compound | Cardiac Reduced Glutathione (GSH) | ↑ 37.5% (restoration) vs. diet group | |
| High Sucrose/Fat Diet Rats | This compound | Cardiac Antioxidant Enzymes (SOD, GST, GR, GPx) | Activity normalized vs. diet group |
Experimental Protocols
Detailed methodologies for common assays used to evaluate the antioxidant capacity of this compound are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).
-
This compound standards and samples dissolved in a suitable solvent (e.g., methanol).
-
Solvent for blank/control.
-
-
Protocol:
-
Prepare a fresh working solution of DPPH in methanol. Protect from light.
-
In a 96-well plate or cuvette, add a specific volume of the (+)-catechin sample/standard at various concentrations (e.g., 20 µL).
-
Add the DPPH working solution to the sample (e.g., 200 µL).
-
Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer or plate reader.
-
A control is prepared using the solvent instead of the antioxidant sample.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺).
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Trolox or Vitamin C for standard curve.
-
Solvent for dilution (e.g., ethanol (B145695) or phosphate (B84403) buffer).
-
-
Protocol:
-
Prepare the ABTS•⁺ radical cation by mixing equal volumes of the ABTS stock solution and potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours for complete radical formation.
-
Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 ± 0.02 at 734 nm.
-
Add a small volume of the (+)-catechin sample/standard to a defined volume of the diluted ABTS•⁺ solution (e.g., 20 µL sample to 180-200 µL ABTS•⁺ solution).
-
Mix and incubate for a specific time (e.g., 5-6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (CEAC), calculated from a standard curve generated with Trolox or another standard antioxidant.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.
-
Reagents:
-
Acetate (B1210297) buffer (300 mM, pH 3.6).
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water).
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve.
-
-
Protocol:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP solution to 37°C before use.
-
Add a small volume of the (+)-catechin sample or standard to a pre-warmed aliquot of the FRAP working solution (e.g., 10 µL sample to 220 µL FRAP solution).
-
Mix and incubate at 37°C for a defined time (e.g., 4 to 60 minutes, depending on the specific protocol).
-
Measure the absorbance of the blue-colored complex at 593 nm.
-
-
Calculation: The antioxidant capacity (FRAP value) is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of FeSO₄. Results are expressed as mM Fe²⁺ equivalents.
Caption: A generalized workflow for spectrophotometric antioxidant capacity assays.
References
- 1. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]
- 2. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
The Potent Free Radical Scavenging Activity of (+)-Catechin Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Catechin hydrate (B1144303), a prominent flavan-3-ol (B1228485) found in numerous plant-based foods and beverages, is renowned for its significant antioxidant properties. This technical guide provides an in-depth exploration of the free radical scavenging activity of (+)-catechin hydrate, presenting a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for key methodologies, and a discussion of its multifaceted mechanisms of action. By offering a comprehensive resource, this guide aims to support researchers, scientists, and drug development professionals in their endeavors to understand and harness the therapeutic potential of this potent natural antioxidant.
Introduction: The Antioxidant Prowess of this compound
This compound is a natural polyphenolic compound belonging to the flavonoid family, widely recognized for its robust antioxidant capabilities.[1] Its chemical structure, featuring multiple hydroxyl groups on its two benzene (B151609) rings and a dihydropyran heterocycle, endows it with the ability to effectively neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] The antioxidant efficacy of catechins is exerted through both direct and indirect mechanisms.[2][3]
Directly, this compound can act as a potent ROS scavenger by donating a hydrogen atom from its phenolic hydroxyl groups to stabilize free radicals, thereby breaking the cycle of radical-propagated reactions.[2] Furthermore, it can chelate metal ions, such as iron and copper, which are involved in the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2]
Indirectly, catechins have been shown to induce the expression and activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][4] They can also inhibit pro-oxidant enzymes and modulate cellular signaling pathways involved in oxidative stress responses.[5] This multifaceted antioxidant activity makes this compound a compound of significant interest for the prevention and treatment of oxidative stress-related diseases.[2]
Quantitative Antioxidant Activity of this compound
The free radical scavenging and antioxidant potential of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its efficacy in different antioxidant assays.
Table 1: Radical Scavenging Activity of this compound
| Assay | Radical | IC50 / EC50 Value | Reference |
| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 19.99 µg/mL | [6] |
| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 3.12 ± 0.51 µg/mL | [7][8] |
| Hydroxyl Radical | •OH | - | [9] |
| Superoxide Radical | O2•− | Effective Scavenger | [10] |
Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the compound required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity. Values can vary depending on specific experimental conditions.
Table 2: Other Antioxidant Activities of this compound
| Assay | Principle | Result | Reference |
| FRAP | Ferric Reducing Antioxidant Power | 0.542 ± 0.003 mM FeSO4/100 µg DW | [11] |
| Metal Chelating Activity | Ferrous ion (Fe2+) chelation | 2.59 ± 1.87 % | [11] |
| SOD-like Activity | Superoxide dismutase-like activity | Effective | [4] |
Mechanisms of Free Radical Scavenging
The antioxidant activity of this compound is not limited to a single mechanism but rather a combination of pathways that contribute to its overall efficacy.
Direct Radical Scavenging
The primary mechanism of action for this compound is its ability to directly scavenge free radicals. The phenolic hydroxyl groups on the A and B rings of the catechin (B1668976) molecule are crucial for this activity. They can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable catechin radical. This process is a form of hydrogen atom transfer (HAT). Alternatively, it can donate an electron via single electron transfer (SET) to reduce the radical.
References
- 1. Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers [mdpi.com]
- 2. chem.pg.edu.pl [chem.pg.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. louis.uah.edu [louis.uah.edu]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and pro-oxidant mechanisms of (+) catechin in microsomal CYP2E1-dependent oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
In Vitro Anticancer Effects of (+)-Catechin Hydrate on MCF-7 Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anticancer effects of (+)-Catechin hydrate (B1144303), a natural polyphenolic flavonoid, on the human breast adenocarcinoma cell line, MCF-7. This document details the cytotoxic and pro-apoptotic mechanisms of (+)-Catechin hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Findings: Cytotoxicity and Apoptosis Induction
This compound demonstrates significant anticancer potential against MCF-7 cells by inhibiting cell proliferation and inducing programmed cell death (apoptosis). The primary mechanism of action involves the activation of the TP53/Caspase-mediated apoptotic pathway.
Data Summary
The cytotoxic and pro-apoptotic effects of this compound on MCF-7 cells are summarized below.
Table 1: Cytotoxicity of this compound on MCF-7 Cells
| Compound | Cell Line | Assay | Incubation Time | IC50 Value |
| This compound | MCF-7 | Cell Titer Blue® Viability Assay | 24 hours | 127.62 µg/mL[1] |
Table 2: Induction of Apoptosis in MCF-7 Cells by this compound (TUNEL Assay) [1][2][3]
| Treatment | 24 Hours (% Apoptotic Cells) | 48 Hours (% Apoptotic Cells) | 72 Hours (% Apoptotic Cells) |
| Control | Not specified | Not specified | Not specified |
| 150 µg/mL this compound | 40.7% | 43.73% | ~100% (loss of integrity) |
| 300 µg/mL this compound | 41.16% | 52.95% | ~100% (loss of integrity) |
Table 3: Upregulation of Apoptosis-Related Gene Expression in MCF-7 Cells by this compound (qRT-PCR) [1]
| Gene | Treatment (24 Hours) | Fold Increase vs. Control | Treatment (48 Hours) | Fold Increase vs. Control |
| Caspase-3 | 150 µg/mL | 5.81 | 150 µg/mL | Not specified |
| 300 µg/mL | 7.09 | 300 µg/mL | 40.52 | |
| Caspase-8 | 150 µg/mL | 1.42 | 150 µg/mL | Not specified |
| 300 µg/mL | 3.80 | 300 µg/mL | 8.72 | |
| Caspase-9 | 150 µg/mL | 3.29 | 150 µg/mL | Not specified |
| 300 µg/mL | 4.78 | 300 µg/mL | 20.26 | |
| p53 | 150 µg/mL | 2.68 | 150 µg/mL | Not specified |
| 300 µg/mL | 4.82 | 300 µg/mL | 10.00 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published research and standard laboratory procedures.
MCF-7 Cell Culture
MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL human insulin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. The medium is renewed 2-3 times per week, and cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.
Cell Viability Assay (Cell Titer Blue® Assay)
This assay quantitatively assesses the cytotoxicity of this compound.
-
Cell Seeding: Seed MCF-7 cells (2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-160 µg/mL) for 24 hours.
-
Assay: Add 40 µL of Cell Titer Blue® reagent to each well and incubate for 6 hours at 37°C.
-
Data Acquisition: Record fluorescence at an excitation/emission of 560/590 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.
Apoptosis Detection by TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Seeding and Treatment: Culture MCF-7 cells (1.5 x 10⁶ cells/well) in 6-well plates. Treat cells with this compound (150 µg/mL and 300 µg/mL) for 24, 48, and 72 hours.
-
Cell Preparation: Aspirate the medium, trypsinize the cells, and reattach them to 0.01% polylysine-coated slides.
-
Fixation and Staining: Fix the cells with 4% methanol-free formaldehyde (B43269) solution and stain using a DeadEnd™ Fluorometric TUNEL System kit according to the manufacturer's protocol.
-
Visualization: Observe the stained cells under an epifluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.
-
Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.
Apoptosis Quantification by Annexin V/PI Flow Cytometry
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates (2 x 10⁵ cells/well) and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis by Propidium Iodide Staining
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for quantification of cells in each phase of the cell cycle.
Gene Expression Analysis by qRT-PCR
Quantitative real-time PCR is used to measure changes in the mRNA levels of target genes.
-
RNA Extraction and cDNA Synthesis: Following treatment with this compound, extract total RNA from MCF-7 cells using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.
-
Real-Time PCR: Perform quantitative PCR using SYBR Green chemistry and primers specific for Caspase-3, -8, -9, p53, and a reference gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the comparative threshold (ΔΔCt) method to determine the fold change in gene expression in treated samples relative to untreated controls.
Protein Expression Analysis by Western Blotting
Western blotting is used to detect changes in the protein levels of key signaling molecules.
-
Protein Extraction: Lyse treated and control MCF-7 cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, p53, and β-actin as a loading control) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software.
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed signaling pathway for the anticancer effects of this compound.
Caption: Workflow for evaluating the in vitro anticancer effects of this compound on MCF-7 cells.
Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.
References
(+)-Catechin Hydrate: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: (+)-Catechin hydrate (B1144303), a prominent flavan-3-ol (B1228485) found in various natural sources, has demonstrated significant anti-inflammatory and antioxidant activities.[1][2] This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from key preclinical studies. The document details the compound's modulatory effects on critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Transforming Growth Factor-beta (TGF-β)/Smad2. Experimental methodologies for foundational in vitro and in vivo models are described to facilitate reproducibility and further investigation. All quantitative findings are consolidated into structured tables, and core biological pathways are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in drug discovery and development.
Core Mechanisms of Anti-inflammatory Action
(+)-Catechin hydrate exerts its anti-inflammatory effects by modulating several key intracellular signaling cascades that are central to the inflammatory response. These pathways, when dysregulated, contribute to the pathogenesis of numerous chronic diseases.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate gene transcription.[3][4]
Studies have shown that this compound can effectively suppress this pathway. It has been observed to down-regulate the expression of NF-κB, thereby reducing the production of downstream inflammatory mediators.[5][6] This inhibitory action helps to ameliorate the inflammatory response in various models, including LPS-stimulated macrophages and cerebral ischemia.[5][6]
Caption: Inhibition of the NF-κB pathway by this compound.
Modulation of the MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[7] The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are particularly crucial in responding to cellular stress and inflammatory signals.[8] Upon activation, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory genes.
(+)-Catechin has been shown to down-regulate the mRNA expression and phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 macrophages.[5] By inhibiting the p38 pathway, catechin effectively reduces the inflammatory cascade.[5][9] Some studies also suggest that catechins can induce the phosphorylation of JNK/SAPK and p38, which, in certain contexts like cancer cells, can lead to cell cycle arrest.[8][10]
Caption: Modulation of the p38 MAPK pathway by this compound.
Attenuation of TGF-β/Smad2 Signaling
In the context of chronic inflammatory conditions that lead to fibrosis, such as chronic pancreatitis, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver.[1][2] The binding of TGF-β to its receptor activates Smad2 through phosphorylation. Activated Smad2 then forms a complex and translocates to the nucleus to regulate the transcription of fibrotic genes. This compound has been shown to suppress the activation of Smad2, thereby inhibiting pancreatic stellate cell activation and the production of extracellular matrix components, which are hallmarks of fibrosis.[1][2]
References
- 1. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Protective effect of (+)-catechin against lipopolysaccharide-induced inflammatory response in RAW 264.7 cells through downregulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechin hydrate ameliorates redox imbalance and limits inflammatory response in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cardioprotective Role of (+)-Catechin Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found abundantly in sources such as tea, cocoa, and various fruits, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular disease (CVD).[1][2][3] Extensive in vitro and in vivo studies have demonstrated its multifaceted cardioprotective effects, which are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-lipidemic properties.[4][5][6] This technical guide provides a comprehensive overview of the role of (+)-catechin hydrate in cardiovascular health studies, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.
Mechanisms of Action
The cardioprotective effects of this compound are mediated through several key mechanisms, including the modulation of critical signaling pathways involved in inflammation and cell survival.
Anti-inflammatory Effects
Chronic inflammation is a key driver in the pathogenesis of various cardiovascular diseases, including atherosclerosis and coronary heart disease (CHD).[5][7] this compound has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines and adhesion molecules.[1] In animal models of CHD, administration of catechin (B1668976) has been demonstrated to suppress the expression of inflammatory biomarkers such as C-reactive protein (CRP), lipoprotein-associated phospholipase A2 (Lp-PLA2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5][7][8]
Modulation of STAT-3 and Akt Signaling
Beyond its impact on NF-κB, this compound has been observed to activate other critical signaling proteins, including the signal transducer and activator of transcription 3 (STAT-3) and protein kinase B (Akt).[5][7] The activation of these pathways is associated with cellular survival and protection against ischemic injury. The balanced regulation of these pathways, in conjunction with the inhibition of NF-κB, underscores the complex and synergistic mechanisms through which catechin exerts its cardioprotective effects.[5][7]
Data Presentation: In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound in animal models of cardiovascular disease.
Table 1: Effects of this compound on Cardiac Injury Markers in a Rat Model of Coronary Heart Disease [9]
| Biomarker | Vehicle Control | Catechin (5 mg/kg) | Catechin (10 mg/kg) | Catechin (20 mg/kg) |
| Creatine Kinase (CK) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| Creatine Kinase-MB (CK-MB) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| Lactate Dehydrogenase (LDH) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| Cardiac Troponin T (cTnT) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
Table 2: Effects of this compound on Inflammatory Markers in a Rat Model of Coronary Heart Disease [8]
| Inflammatory Marker | Vehicle Control | Catechin (5 mg/kg) | Catechin (10 mg/kg) | Catechin (20 mg/kg) |
| CRP (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| Lp-PLA2 (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| IL-6 (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
| TNF-α (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
In Vivo Coronary Heart Disease Rat Model
Objective: To induce a coronary heart disease (CHD) phenotype in rats to study the therapeutic effects of this compound.[5][7]
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[10][11]
-
Diet: Rats are fed a high-fat diet for a specified period to induce hyperlipidemia.[5][7]
-
Induction of Myocardial Ischemia: Following the dietary regimen, rats are injected with pituitrin (B1682192) to induce acute myocardial ischemia.[5][7]
-
Confirmation of Model: The successful establishment of the CHD model is confirmed by measuring serum levels of total cholesterol, high-density lipoprotein, low-density lipoprotein, triglycerides, and blood glucose.[5][7]
-
Treatment: Different doses of this compound (e.g., 5, 10, 20 mg/kg) are administered to the treatment groups, typically via oral gavage.[8][9]
-
Analysis: After the treatment period, blood and heart tissue samples are collected for biochemical and molecular analysis, including the measurement of cardiac injury markers and inflammatory gene expression.[5][7][8][9]
In Vitro Endothelial Cell Culture and Treatment
Objective: To investigate the direct effects of this compound on endothelial cells under conditions mimicking oxidative stress.[12]
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function.[12][13]
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium and maintained in a humidified incubator at 37°C with 5% CO2.[14][15]
-
Induction of Oxidative Stress: To simulate a disease state, cells can be exposed to high glucose concentrations (e.g., 30 mM) to induce oxidative stress.[12]
-
Treatment: HUVECs are treated with varying concentrations of this compound (e.g., 0.03 mg/ml, 0.3 mg/ml, 3 mg/ml) simultaneously with the high-glucose treatment.[12]
-
Analysis: Following treatment, cell lysates and culture media are collected to measure various parameters, such as NADPH levels, nitric oxide (NO) production, and the expression of relevant signaling proteins.[12]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Signaling pathways modulated by this compound in cardiovascular health.
Caption: Experimental workflow for the in vivo CHD rat model study.
Conclusion
The body of evidence strongly supports the cardioprotective potential of this compound. Its ability to mitigate inflammation through the inhibition of the NF-κB pathway, while concurrently activating pro-survival pathways like STAT-3 and Akt, presents a compelling case for its further investigation as a therapeutic agent in cardiovascular diseases. The quantitative data from animal studies consistently demonstrate a dose-dependent reduction in cardiac injury and inflammatory markers. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this promising natural compound. Future research should focus on well-controlled clinical trials to translate these preclinical findings into tangible benefits for patients with cardiovascular disease.
References
- 1. Tea catechins improve left ventricular dysfunction, suppress myocardial inflammation and fibrosis, and alter cytokine expression in rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Preventive Effects of Catechins on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catechin protects against oxidative stress and inflammatory-mediated cardiotoxicity in adriamycin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catechin Attenuates Coronary Heart Disease in a Rat Model by Inhibiting Inflammation | Semantic Scholar [semanticscholar.org]
- 6. Pharmacology of Catechins in Ischemia-Reperfusion Injury of the Heart [mdpi.com]
- 7. Catechin Attenuates Coronary Heart Disease in a Rat Model by Inhibiting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulatory effects of catechin hydrate on benzo[a]pyrene-induced nephrotoxicity in adult male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of protective effects of catechin applied in vitro and in vivo on ischemia-reperfusion injury in the isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of catechin isolated from green tea GMB-4 on NADPH and nitric oxide levels in endothelial cells exposed to high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tea catechins inhibit angiogenesis in vitro, measured by human endothelial cell growth, migration and tube formation, through inhibition of VEGF receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. biocat.com [biocat.com]
(+)-Catechin Hydrate as a Cyclooxygenase-1 (COX-1) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Catechin hydrate (B1144303), a naturally occurring flavonoid, has demonstrated notable inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. This technical guide provides an in-depth overview of (+)-catechin hydrate's role as a COX-1 inhibitor, consolidating quantitative data, detailing experimental protocols for its evaluation, and visualizing the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[1] The inhibition of COX-1 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).
(+)-Catechin, a flavan-3-ol, is a bioactive compound found in various plants, including tea, grapes, and cocoa.[2] It has been recognized for its antioxidant and anti-inflammatory properties.[3][4] This guide focuses on the specific inhibitory effects of its hydrate form on the COX-1 enzyme.
Quantitative Data on COX-1 Inhibition
The inhibitory potency of this compound against COX-1 has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Target | IC50 (μM) | Reference |
| This compound | COX-1 | 1.4 | [5][6][7] |
Mechanism of Inhibition
While detailed kinetic studies providing a definitive inhibition constant (Ki) or binding affinity (Kd) for this compound are not extensively available, studies on related catechins suggest a potential mechanism of action. Some catechins and epicatechins found in red wine have been shown to act as peroxidase-mediated mechanism-based inactivators of COX-1.[8] This type of inhibition implies that the compound is converted by the enzyme's peroxidase activity into a reactive species that then covalently modifies and inactivates the enzyme. This is distinct from simple competitive or non-competitive inhibition. The resorcinol (B1680541) moiety within the catechin (B1668976) structure appears to be crucial for this mechanism-based inactivation of COX-1.[8]
Experimental Protocols
The determination of COX-1 inhibitory activity can be performed using various in vitro and cell-based assays. Below are detailed methodologies for key experimental approaches.
In Vitro COX-1 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX-1 by monitoring the oxidation of a chromogenic substrate.
Materials:
-
Purified ovine or human COX-1 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
This compound (test compound)
-
Positive Control (e.g., Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Heme, and COX-1 enzyme in a 96-well plate.
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include wells for a positive control (Indomethacin) and a vehicle control (solvent only).
-
Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Add the colorimetric substrate (TMPD) to all wells.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a period of time (kinetic reading) or after a fixed time point.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro COX-1 Inhibition Assay (Fluorometric)
This method offers higher sensitivity compared to the colorimetric assay and measures the peroxidase activity of COX-1 using a fluorogenic probe.
Materials:
-
Purified ovine or human COX-1 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Ampliflu Red)
-
COX Cofactor
-
Arachidonic Acid
-
This compound
-
Positive Control (e.g., SC-560, a selective COX-1 inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.
-
Add the test compound, this compound, at various concentrations to the wells of a 96-well black microplate. Include wells for a positive control and a vehicle control.
-
Add the reaction master mix to all wells.
-
Initiate the reaction by adding a diluted solution of arachidonic acid.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition and subsequently the IC50 value as described in the colorimetric assay.
Cell-Based Assay for Prostaglandin E2 (PGE2) Production
This assay measures the ability of this compound to inhibit COX-1 activity within a cellular context by quantifying the production of Prostaglandin E2 (PGE2), a major product of the COX pathway.
Materials:
-
A suitable cell line that constitutively expresses COX-1 (e.g., human monocytes, U937 cells).
-
Cell culture medium and supplements.
-
This compound.
-
Arachidonic acid or a stimulus to induce PGE2 production (e.g., calcium ionophore A23187).
-
PGE2 ELISA kit.
-
Cell lysis buffer.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with arachidonic acid or another appropriate stimulus to induce PGE2 synthesis.
-
After a defined incubation time, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[9]
-
The amount of PGE2 produced is inversely proportional to the inhibitory activity of this compound. Calculate the percentage of inhibition and the IC50 value.
Signaling Pathways
The inhibition of COX-1 by this compound has implications for downstream signaling pathways, particularly those involved in inflammation.
COX-1 Signaling Pathway
The primary pathway involves the conversion of arachidonic acid into prostaglandins.
Caption: The COX-1 signaling pathway, illustrating the inhibition by this compound.
Interplay with NF-κB and iNOS Signaling
Flavonoids, including catechins, can influence the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. Inhibition of pathways upstream of NF-κB can lead to reduced expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. While this compound directly inhibits COX-1, its broader anti-inflammatory effects may also involve the modulation of the NF-κB pathway.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanism-based inactivation of COX-1 by red wine m-hydroquinones: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 11. globalsciencebooks.info [globalsciencebooks.info]
(+)-Catechin hydrate's impact on metabolic syndromes
An in-depth technical guide on the core.
Introduction
Metabolic Syndrome (MetS) is a constellation of metabolic dysregulations, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively elevate the risk for developing type 2 diabetes and cardiovascular disease. The pathophysiology is complex, often characterized by a state of low-grade inflammation and increased oxidative stress. Polyphenolic compounds, naturally occurring in fruits, vegetables, and tea, have been investigated for their potential to ameliorate MetS. Among these, (+)-Catechin hydrate (B1144303), a flavan-3-ol, has emerged as a promising therapeutic agent due to its multifaceted biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects.
This technical guide provides a comprehensive overview of the impact of (+)-catechin hydrate on metabolic syndromes, focusing on its molecular mechanisms of action, supported by quantitative data from in vivo and in vitro studies. It includes detailed experimental protocols for researchers and diagrams of key signaling pathways to elucidate its therapeutic potential.
Molecular Mechanisms of Action
This compound exerts its beneficial effects on metabolic syndrome by modulating a network of interconnected signaling pathways involved in glucose and lipid metabolism, inflammation, and oxidative stress.
Regulation of Glucose Homeostasis
Catechins play a crucial role in managing hyperglycemia by targeting multiple aspects of glucose metabolism. They inhibit key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase, which reduces the rate of glucose absorption from the intestine. Furthermore, catechins have been shown to enhance glucose uptake in peripheral tissues like adipose tissue and skeletal muscle, a process critical for clearing glucose from the bloodstream. This is partly achieved by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In the liver, catechins suppress hepatic glucose production (gluconeogenesis) by downregulating the expression of key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).
This regulation is mediated through key signaling pathways, primarily the Insulin/PI3K/Akt pathway and the AMPK pathway . Catechins can enhance the insulin receptor's (IRβ) activity, leading to the activation of the downstream IRS-1/PI3K/Akt cascade, which promotes GLUT4 translocation.
Regulation of Lipid Metabolism and Adipose Tissue Function
Dyslipidemia, characterized by elevated triglycerides and LDL-cholesterol and reduced HDL-cholesterol, is a core component of MetS. Catechins favorably modulate lipid profiles by activating AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, thereby reducing fatty acid and cholesterol synthesis.
In adipose tissue, chronic low-grade inflammation is a key driver of insulin resistance. Pro-inflammatory cytokines like TNF-α can impair insulin signaling. Catechins exhibit potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway and downregulating the expression of cytokines like TNF-α and MCP-1. Concurrently, catechins can upregulate the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that enhances insulin sensitivity and promotes the secretion of adiponectin, an anti-inflammatory and insulin-sensitizing adipokine.
Experimental Evidence: Quantitative Data Summary
The following tables summarize the quantitative findings from key in vivo, in vitro, and human studies on the effects of (+)-catechin and related catechins on markers of metabolic syndrome.
Table 1: Summary of In Vivo (Animal) Studies
| Parameter | Animal Model | Treatment Details | Key Quantitative Results | Reference(s) |
| Lipid Profile | Streptozotocin-induced diabetic rats | (+)-Catechin (20, 40, 80 mg/kg/d, IP) for 45 days | Dose-dependent reduction vs. diabetic control: - Serum TC: ↓ by 15%, 26%, 35% - Serum TG: ↓ by 22%, 37%, 49% - Serum LDL-C: ↓ by 30%, 46%, 60% - Serum HDL-C: ↑ by 29%, 51%, 74% | |
| Lipid Profile & Body Weight | High-fat diet-fed mice | Catechins + Caffeine for 24 weeks | Markedly reduced body weight gain, intraperitoneal adipose tissue weight, and serum/liver concentrations of total cholesterol and triglyceride. | |
| Adipose Inflammation | High-fructose fed rats | (+)-Catechin (20 mg/kg/d) for 6 weeks | Prevented the decrease in plasma adiponectin levels caused by the high-fructose diet. | |
| Adiponectin & Insulin Resistance | Obese female rats | Catechin for 30 days | Significantly decreased Total Cholesterol, Triglycerides, and Glucose. Significantly increased Adiponectin levels compared to obese controls. | |
| Glucose Metabolism | Mice | Epigallocatechin gallate (EGCG) (100 mg/kg, oral gavage) | Significantly decreased postprandial glucose concentrations. |
TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; IP: Intraperitoneal.
Table 2: Summary of In Vitro (Cell-based) Studies
| Parameter | Cell Model | Treatment Details | Key Quantitative Results | Reference(s) |
| Glycosidase Inhibition | Cell-free assays | Catechin-rich fraction (F5) | IC50 Values: - α-glucosidase: 37.86 µg/mL (vs. Acarbose IC50 = 76.19 µg/mL) - α-amylase: 112.82 µg/mL (for fraction F1) | |
| Glucose Uptake | 3T3-L1 adipocytes | Catechin-rich fraction (F5) | Fold increase vs. control: - at 50 µM: 1.5-fold (p < 0.05) - at 100 µM: 2.5-fold (p < 0.05) | |
| Adipose Inflammation | TNF-α stimulated 3T3-L1 adipocytes | Catechin (C) and Quercetin (Q) | Attenuated TNF-α-induced: - Decrease in adiponectin protein levels. - Increase in MCP-1 and resistin protein levels. | |
| Glucose Transport Inhibition | Isolated rat adipocytes | Catechin-gallate | Dose-dependent inhibition of insulin-stimulated methylglucose uptake, reaching 50% inhibition at approx. 50 µM. |
IC50: Half-maximal inhibitory concentration.
Table 3: Summary of Human Studies
| Parameter | Study Population | Treatment Details | Key Quantitative Results | Reference(s) |
| Body Fat | Healthy individuals | Tea catechins (588 mg/day) | Consecutive intake reduced body fat, particularly abdominal fat. | |
| Body Fat | Obese and normal children in Japan | Catechins (576 mg/day) for 24 weeks | Significantly decreased body fat. | |
| Brown Adipose Tissue | Healthy young women | Catechin-rich beverage (540 mg/day) for 12 weeks | Increased brown adipose tissue density and decreased extramyocellular lipids. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for studying the effects of this compound on metabolic syndrome.
Protocol for Induction of Metabolic Syndrome in Rodents
A common and effective method to induce MetS in rodent models (e.g., Wistar rats or C57BL/6J mice) is through a combination of a high-fat diet (HFD) and sugar-enriched drinking water.
-
Animal Model: Male Wistar rats or C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, 22±2°C) for at least one week before the experiment, with free access to standard chow and water.
-
Dietary Induction:
-
Control Group: Feed a standard chow diet (typically 10-12% kcal from fat) and provide plain drinking water ad libitum.
-
MetS Group: Feed a high-fat diet (HFD), where 45-60% of total calories are derived from fat (e.g., lard-based).
-
Simultaneously, provide drinking water supplemented with 15-25% fructose (B13574) or sucrose (B13894) solution ad libitum.
-
-
Duration: Maintain the diet for a period of 8 to 20 weeks. The duration can be adjusted to achieve the desired severity of MetS characteristics.
-
Monitoring and Confirmation:
-
Monitor body weight, food, and fluid intake weekly.
-
At the end of the induction period, confirm the MetS phenotype by measuring key biomarkers from fasting blood samples:
-
Dyslipidemia: Total cholesterol, triglycerides, HDL-C, LDL-C.
-
Hyperglycemia/Insulin Resistance: Fasting glucose, insulin, HOMA-IR index.
-
Hypertension: Systolic blood pressure (using tail-cuff method).
-
Inflammatory markers: TNF-α, IL-6.
-
-
Protocol for this compound Administration and Analysis
Following the successful induction of MetS, the therapeutic or prophylactic effects of this compound can be evaluated.
-
Experimental Groups:
-
Control: Healthy animals receiving vehicle.
-
MetS Control: MetS animals receiving vehicle.
-
Treatment Group(s): MetS animals receiving this compound at various doses (e.g., 10, 20, 50 mg/kg body weight).
-
-
Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose, or ethanol (B145695), ensuring the final ethanol concentration is minimal and non-toxic).
-
Administration:
-
Administer the solution daily via oral gavage or intraperitoneal (IP) injection for a period of 4 to 8 weeks.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via cardiac puncture under anesthesia. Separate serum or plasma and store at -80°C.
-
Euthanize the animals and harvest tissues of interest (liver, epididymal white adipose tissue, skeletal muscle). Flash-freeze in liquid nitrogen and store at -80°C.
-
Biochemical Analysis: Use serum/plasma to measure lipid profiles, glucose, insulin, and inflammatory cytokines using commercially available ELISA or colorimetric assay kits.
-
Gene/Protein Expression Analysis: Use harvested tissues for Western blotting (to analyze protein levels of AMPK, Akt, PPARγ, etc.) and RT-qPCR (to analyze mRNA expression of relevant genes).
-
Conclusion and Future Directions
This compound demonstrates significant potential in the management of metabolic syndrome by targeting key pathological processes, including hyperglycemia, dyslipidemia, and inflammation. Its ability to modulate critical signaling pathways such as AMPK, PI3K/Akt, and NF-κB underscores a multi-pronged therapeutic mechanism. The quantitative evidence from in vivo and in vitro studies strongly supports its beneficial effects on metabolic parameters.
For drug development professionals, this compound represents a promising natural compound for the development of novel therapeutics for MetS. Future research should focus on:
-
Clinical Trials: Well-designed, large-scale, randomized controlled trials in human subjects are necessary to confirm the efficacy and establish optimal dosages and long-term safety.
-
Bioavailability: Investigating formulations to enhance the bioavailability of this compound, which can be a limiting factor for polyphenols.
-
Synergistic Effects: Exploring the potential synergistic effects of this compound with existing MetS medications or other natural compounds.
-
Gut Microbiota: Further elucidating the role of the gut microbiota in metabolizing catechins and how these metabolites contribute to the observed systemic effects.
By addressing these areas, the full therapeutic potential of this compound as a tool to combat the growing global burden of metabolic syndrome can be realized.
Methodological & Application
(+)-Catechin hydrate solubility in DMSO and ethanol
An Application Note on the Solubility of (+)-Catechin Hydrate (B1144303) in DMSO and Ethanol (B145695)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Catechin hydrate is a natural polyphenolic flavonoid compound widely studied for its antioxidant, anti-inflammatory, and other potential therapeutic properties[1][2]. As a staple in traditional herbal remedies, its investigation in modern drug discovery and development is of significant interest[3]. Accurate solubility data is fundamental for the preparation of stock solutions and the design of in vitro and in vivo experiments. This document provides a summary of the reported solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and ethanol, along with a detailed protocol for its experimental determination.
Solubility Data
This compound is a crystalline solid that is soluble in organic solvents like ethanol and DMSO[4]. The solubility can vary between suppliers and batches. The following table summarizes publicly available solubility data for this compound in these common laboratory solvents.
| Solvent | Reported Solubility | Source |
| DMSO | ~50 mg/mL | Cayman Chemical[4] |
| DMSO | 58 mg/mL | Selleck Chemicals |
| DMSO | ≥11.85 mg/mL | APExBIO, RayBiotech |
| DMSO | 126 mg/mL | TargetMol |
| Ethanol | ~100 mg/mL | Cayman Chemical |
| Ethanol | 50 mg/mL | Sigma-Aldrich, ChemicalBook |
| Ethanol | 58 mg/mL | Selleckchem |
| Ethanol | ≥10.1 mg/mL | APExBIO |
Note: The solubility of flavonoids can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the hydration state of the compound. It is noted that moisture-absorbing DMSO can reduce solubility, and the use of fresh DMSO is recommended.
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
The following protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Ethanol (200 proof)
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps (B75204) (e.g., 2 mL glass vials)
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge capable of handling vials
-
Calibrated pipettes
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer
Protocol Steps
-
Preparation:
-
Set the incubator or water bath to the desired experimental temperature (e.g., 25 °C).
-
Label vials clearly for each solvent (DMSO and Ethanol).
-
-
Addition of Solute and Solvent:
-
Add an excess amount of this compound to each vial. This ensures that a saturated solution is achieved, with undissolved solid remaining. A starting point could be approximately 150 mg of catechin (B1668976) for every 1 mL of solvent, based on the highest reported solubility values.
-
Accurately pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the corresponding vial containing the excess solid.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in the orbital shaker within the temperature-controlled environment.
-
Shake the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for this process.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully aspirate the supernatant (the saturated solution) using a pipette, being cautious not to disturb the solid pellet at the bottom.
-
For enhanced purity, pass the collected supernatant through a 0.2 µm syringe filter to remove any remaining micro-particulates.
-
Perform a precise serial dilution of the clear, saturated filtrate with the same solvent used initially. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
For UV-Vis, the absorbance can be measured at its λmax of approximately 280 nm.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
References
Preparation of (+)-Catechin Hydrate Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate (B1144303), a natural polyphenolic compound abundant in sources like tea, cocoa, and various fruits, is a well-recognized antioxidant with diverse biological activities.[1][2] Its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent has garnered significant interest within the research and drug development communities.[1][2][3] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro studies investigating its therapeutic potential. This document provides detailed protocols for the preparation, storage, and application of (+)-Catechin hydrate solutions in cell culture experiments.
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and exhibits solubility in various organic solvents and aqueous buffers.[4] Understanding its solubility is crucial for preparing concentrated stock solutions that can be further diluted to desired working concentrations in cell culture media.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL | [4] |
| Ethanol (B145695) | ~100 mg/mL | [4] |
| Dimethylformamide (DMF) | ~100 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1.6 mg/mL | [4] |
Protocols for Stock Solution Preparation
1. High-Concentration Stock Solution in Organic Solvents
This protocol is suitable for preparing a highly concentrated stock solution that can be stored for an extended period and diluted for various experiments.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Sterile, single-use aliquots (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare a 50 mg/mL stock in DMSO, weigh 50 mg of the powder.
-
Dissolving: Add the appropriate volume of DMSO or ethanol to the tube. Using the previous example, add 1 mL of DMSO.
-
Solubilization: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Sterilization (Optional but Recommended): If the solvent and handling procedures were not strictly aseptic, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with the chosen organic solvent.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store the aliquots at -20°C for long-term storage (≥ 4 years as a crystalline solid, with solvent storage recommendations varying).[4] Avoid repeated freeze-thaw cycles.
2. Direct Preparation of Working Solution in Aqueous Buffer
For experiments requiring an organic solvent-free condition, this compound can be dissolved directly in an aqueous buffer like PBS. However, the lower solubility and stability in aqueous solutions must be considered.
Materials:
-
This compound powder
-
Sterile Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile conical centrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Weigh the desired amount of this compound powder. Note the lower solubility in PBS (~1.6 mg/mL).
-
Dissolving: Add the required volume of sterile PBS (pH 7.2).
-
Solubilization: Vortex thoroughly. Complete dissolution may require more time compared to organic solvents.
-
Usage: Prepare this solution fresh before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[5]
Experimental Workflow for Cell Culture Applications
The following diagram outlines a typical workflow for utilizing this compound stock solutions in cell-based assays.
Caption: Experimental workflow from stock solution preparation to downstream analysis.
Cytotoxicity and Recommended Concentrations
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Reference |
| MCF-7 (Breast Cancer) | 127.62 µg/mL | 24 hours | [6][7] |
| SiHa (Cervical Cancer) | 196.07 µg/mL | 24 hours | [8] |
| T47D (Breast Cancer) | 34.65 µM (24h), 23.66 µM (48h) (as GCG) | 24 and 48 hours | [9] |
Note on Solvent Cytotoxicity: Organic solvents like DMSO can exhibit cytotoxicity at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize solvent-induced effects.[4]
Working Concentrations: Based on published studies, effective concentrations of this compound for inducing apoptosis and other cellular effects in cancer cell lines typically range from 50 µg/mL to 300 µg/mL.[6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific cell line and experimental endpoint.
Mechanism of Action and Signaling Pathways
(+)-Catechin and its derivatives exert their biological effects through the modulation of several key signaling pathways. Its anti-cancer activity, for instance, is often attributed to the induction of apoptosis.
Apoptosis Induction: In breast cancer cells (MCF-7), this compound has been shown to induce apoptosis by upregulating the expression of pro-apoptotic genes such as p53 and caspases-3, -8, and -9.[6][10] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. A similar mechanism involving the activation of caspases-3, -8, and -9 has been observed in cervical cancer cells (SiHa).[8]
Regulation of Key Signaling Pathways: Catechins are known to regulate critical cellular pathways involved in inflammation, oxidative stress, and cell survival. These include:
-
NF-κB Pathway: Catechins can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell proliferation.[2][5][11]
-
Nrf2 Pathway: Catechins can activate the Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.[2][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by catechins.[2][5]
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis in cancer cells.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the preparation and use of this compound in cell culture. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results, facilitating further investigation into the promising therapeutic properties of this natural compound.
References
- 1. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]
- 2. Pharmacological Actions and Underlying Mechanisms of Catechin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Actions and Underlying Mechanisms of Catechin: A Review. | Read by QxMD [read.qxmd.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ejmoams.com [ejmoams.com]
- 10. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
Application Notes and Protocols for (+)-Catechin Hydrate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate (B1144303) is a naturally occurring flavonoid found in a variety of plants, including tea leaves, grapes, and cocoa.[1] As a member of the flavan-3-ol (B1228485) class of polyphenols, it is recognized for its potent antioxidant properties. In the field of analytical chemistry and biomedical research, (+)-Catechin hydrate serves as a crucial analytical standard for the quantification of catechins in various matrices, the assessment of antioxidant activity, and for studying its diverse biological effects. Its high purity (typically ≥98% by HPLC) makes it an excellent reference material for method development and validation.[2] This document provides detailed application notes and protocols for the effective use of this compound as an analytical standard.
Physicochemical Properties and Storage
Proper handling and storage of this compound are essential to maintain its integrity as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄O₆·xH₂O | [1][3] |
| Molecular Weight | 290.27 g/mol (anhydrous basis) | [1] |
| Appearance | White to yellow or tan powder/crystal | [2] |
| Melting Point | 175-177 °C (anhydrous) | |
| Solubility | Soluble in ethanol (B145695) (50 mg/mL), DMSO (~50 mg/mL), and DMF (~100 mg/mL). Slightly soluble in water. | [3] |
| Storage | Store at 2-8°C, protected from air and light. For long-term storage, keep in a well-closed container under an inert atmosphere. | [1][2] |
Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This compound is widely used as a standard for the quantification of catechins in various samples, including plant extracts, beverages, and pharmaceutical formulations.
Quantitative Data for HPLC Methods
| Parameter | Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [4] |
| 3.0 - 60 µg/mL | [5] | |
| Correlation Coefficient (r²) | > 0.99 | [6] |
| 0.9998 | [5] | |
| Limit of Detection (LOD) | < 1 µg/mL | [6][7] |
| 1.0 µg/mL | [5] | |
| Limit of Quantification (LOQ) | < 3 µg/mL | [6][7] |
| 3.0 µg/mL | [5] | |
| Recovery | > 91% | [6][7] |
| 97.12% - 100.04% | [5] |
Experimental Protocol: Isocratic HPLC Method for Catechin (B1668976) Quantification
This protocol is adapted from a validated method for the quantification of five catechin derivatives.[6][7]
1. Materials and Reagents:
-
This compound (analytical standard, ≥98% purity)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water (or equivalent high-purity water)
-
Sample containing catechins
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of 0.1% TFA in Milli-Q water (pH 2.0) and methanol in a 75:25 (v/v) ratio.
-
Degas the mobile phase before use.
5. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
6. Sample Preparation:
-
Dissolve or extract the sample in methanol or a suitable solvent.
-
Filter the sample extract through a 0.45 µm syringe filter before injection.
7. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of catechin in the sample by comparing its peak area to the calibration curve.
Experimental Workflow: HPLC Quantification
Caption: Workflow for the quantification of catechin using HPLC.
Application 2: Quantification by UV-Visible Spectroscopy
A simple and rapid method for the estimation of this compound can be performed using UV-Visible spectroscopy.
Quantitative Data for UV-Visible Spectroscopy Method
| Parameter | Value | Reference |
| λmax | 278 nm (in Methanol:Water 90:10) | [8][9][10] |
| Linearity Range | 2 - 12 µg/mL | [8][9][10] |
| Correlation Coefficient (R²) | 0.9991 | [8][9][10] |
| LOD | 0.314 µg/mL | [8][9][10] |
| LOQ | 1.148 µg/mL | [8][9][10] |
| Recovery | 99.83% - 101.08% | [8][9] |
Experimental Protocol: UV-Visible Spectroscopic Method
This protocol is based on a validated method for the estimation of Catechin Hydrate.[8][10]
1. Materials and Reagents:
-
This compound (analytical standard, ≥98% purity)
-
Methanol (analytical grade)
-
Deionized water
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a mixture of methanol and water (90:10 v/v). Sonicate for 10 minutes to ensure complete dissolution.[10]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the methanol:water (90:10) solvent to achieve concentrations within the linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[8][10]
4. Sample Preparation:
-
Dissolve or extract the sample in the methanol:water (90:10) solvent.
-
Filter the solution if necessary to remove any particulate matter.
5. Analysis:
-
Scan the standard solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 278 nm.[8][10]
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.
Application 3: In Vitro Antioxidant Activity Assays
This compound is frequently used as a positive control or reference standard in antioxidant activity assays due to its well-established free radical scavenging properties.
Quantitative Data for Antioxidant Activity Assays
| Assay | IC₅₀ Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 3.12 ± 0.51 | [11][12] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a generalized protocol for the DPPH assay.[11][13]
1. Materials and Reagents:
-
This compound (analytical standard)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
2. Instrumentation:
-
Microplate reader or UV-Visible Spectrophotometer
3. Preparation of Solutions:
-
DPPH Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol.
-
Standard Solutions: Prepare a series of concentrations of this compound in methanol.
4. Assay Procedure:
-
In a 96-well plate, add a specific volume of the standard solutions to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
A control containing only methanol and the DPPH solution should also be measured.
5. Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC₅₀ value, which is the concentration of the standard that scavenges 50% of the DPPH radicals.
Experimental Workflow: Antioxidant Activity Assay
Caption: General workflow for in vitro antioxidant activity assays.
Application 4: Research in Cellular Signaling Pathways
This compound is utilized in cell biology research to investigate its effects on various signaling pathways, particularly those involved in cancer and inflammation.
Inhibition of TGF-β/Smad2 Signaling Pathway
This compound has been shown to ameliorate chronic pancreatitis by inactivating the TGF-β/Smad2 signaling pathway, thereby reducing fibrosis.
Caption: Inhibition of the TGF-β/Smad2 signaling pathway by this compound.
Induction of Apoptosis via TP53/Caspase-Mediated Pathway
In cancer research, this compound has been demonstrated to induce apoptosis in cancer cells through the activation of the TP53 and caspase-mediated pathways.
References
- 1. CAS 225937-10-0 | Catechin hydrate [phytopurify.com]
- 2. (+)-Catechin 225937-10-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lcms.cz [lcms.cz]
- 5. archives.ijper.org [archives.ijper.org]
- 6. daneshyari.com [daneshyari.com]
- 7. Development of an isocratic HPLC method for catechin quantification and its application to formulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method development and Validation of Catechin hydrate by using UV-Visible Spectroscopy | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. cayley-nielson.com [cayley-nielson.com]
Application Notes and Protocols for In Vitro Cell-Based Assays Using (+)-Catechin Hydrate
For Researchers, Scientists, and Drug Development Professionals
(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found in sources like green tea and red wine, is a potent antioxidant with significant potential in various therapeutic areas.[1] Its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, make it a subject of intense research.[2][3] This document provides detailed application notes and protocols for a range of in vitro cell-based assays to investigate the efficacy and mechanisms of (+)-Catechin hydrate.
Antioxidant Activity Assays
This compound is a powerful free radical scavenger.[1] Its antioxidant capacity can be evaluated using various in vitro assays that measure its ability to neutralize synthetic radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a simple and widely used method to assess the antioxidant capacity of compounds.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4]
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[4]
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).[4]
-
Reaction: Mix a specific volume of the test compound or standard with the DPPH solution.[4]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[4]
-
Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is another common method for determining antioxidant activity. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate.
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[5]
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant.
-
Reaction: Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture for a specific time (e.g., 6 minutes).[4]
-
Measurement: Measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
Quantitative Data for Antioxidant Assays:
| Assay | Compound | IC50 (µg/mL) | Reference |
| ABTS | This compound | 3.12 ± 0.51 | [5] |
IC50 represents the concentration of the compound required to scavenge 50% of the initial radicals. A lower IC50 value indicates higher antioxidant activity.[4]
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant capacity assays.
Anti-Inflammatory Activity Assays
This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in NO is not due to cytotoxicity.[5]
Cyclooxygenase (COX) Inhibition Assay
This compound has been shown to inhibit COX-1, an enzyme involved in the inflammatory response.[6]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 enzyme and its substrate (e.g., arachidonic acid).
-
Inhibitor Preparation: Prepare various concentrations of this compound.
-
Reaction: Incubate the COX-1 enzyme with this compound for a specific time.
-
Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Measurement: Measure the product of the reaction (e.g., prostaglandin (B15479496) E2) using an appropriate method, such as an ELISA kit.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the COX-1 activity.
Quantitative Data for Anti-Inflammatory Assays:
| Assay | Target | IC50 (µM) | Reference |
| COX-1 Inhibition | COX-1 | 1.4 | [6] |
Anti-Cancer Activity Assays
This compound has demonstrated anti-cancer potential by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[7][8][9]
Cell Proliferation/Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, SiHa cervical cancer cells) in a 96-well plate.[1][10]
-
Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of apoptosis.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound as described for the proliferation assay.
-
Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and labeled dUTPs.
-
Visualization: Visualize the labeled cells using fluorescence microscopy or flow cytometry.
-
Quantification: Quantify the percentage of apoptotic (TUNEL-positive) cells.[1]
Quantitative Data for Anti-Cancer Assays:
| Cell Line | Assay | Concentration (µg/mL) | Effect | Reference |
| MCF-7 | Apoptosis | 150 | 40.7% apoptotic cells at 24h | [1][9] |
| MCF-7 | Apoptosis | 300 | 41.16% apoptotic cells at 24h | [1][9] |
| MCF-7 | Apoptosis | 150 | 43.73% apoptotic cells at 48h | [1][9] |
| MCF-7 | Apoptosis | 300 | 52.95% apoptotic cells at 48h | [1][9] |
| SiHa | Cell Proliferation | 196.07 | 50% inhibition (IC50) at 24h | [10] |
Signaling Pathway in Cancer Cells
Caption: this compound induces apoptosis via TP53 and caspases.
Neuroprotective Activity Assays
This compound has shown promise in protecting neurons from various toxins and stressors.[3][11]
Neuroprotection Assay against Mitochondrial Toxins
This assay evaluates the ability of this compound to protect neurons from cell death induced by mitochondrial toxins.
Experimental Protocol:
-
Neuronal Culture: Prepare primary neuronal cultures from rodent cerebral cortex or hippocampus.[11]
-
Treatment: Pre-treat the neuronal cultures with various concentrations of this compound.
-
Toxin Exposure: Expose the neurons to a mitochondrial toxin (e.g., 3-NP, rotenone) or neurotoxic HIV proteins (Tat and gp120).[11]
-
Viability Assessment: Assess neuronal viability using methods such as LDH release assay or counting surviving neurons.
Assay for Modulation of Neurotrophic Factor Pathways
This assay investigates if the neuroprotective effects of this compound are mediated through the activation of neurotrophic factor signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF) pathway.[11]
Experimental Protocol:
-
Cell Treatment: Treat neuronal cells with this compound.
-
Protein Extraction and Western Blotting: Extract total protein from the cells and perform Western blotting to analyze the expression and phosphorylation levels of key proteins in the BDNF signaling pathway (e.g., TrkB, Akt, ERK).
-
Gene Expression Analysis: Use real-time quantitative PCR (RT-qPCR) to measure the mRNA levels of BDNF and its downstream targets.
Signaling Pathway in Neuroprotection
Caption: this compound promotes neuronal survival.
Anti-Fibrotic Activity Assays
Recent studies have highlighted the anti-fibrotic effects of this compound, particularly in the context of chronic pancreatitis.[12]
Pancreatic Stellate Cell (PSC) Activation Assay
This assay assesses the ability of this compound to inhibit the activation of PSCs, which are key drivers of pancreatic fibrosis.
Experimental Protocol:
-
PSC Isolation and Culture: Isolate and culture primary pancreatic stellate cells.
-
Treatment: Pre-treat the PSCs with various concentrations of this compound (e.g., 150, 200, 250 µM) for 1 hour.[12]
-
Stimulation: Stimulate the cells with transforming growth factor-β1 (TGF-β1; e.g., 0.5 ng/ml) or platelet-derived growth factor (PDGF)-BB (e.g., 25 ng/ml) for 24 hours to induce activation.[12]
-
Analysis of Fibrosis Markers: Analyze the expression of fibrosis markers such as fibronectin 1 and collagens at the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Analysis of Signaling Pathways: Investigate the effect on the TGF-β/Smad2 signaling pathway by measuring the phosphorylation of Smad2.[12]
Signaling Pathway in Anti-Fibrotic Activity
Caption: this compound inhibits pancreatic fibrosis via TGF-β/Smad2.
References
- 1. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional activities of green tea catechins in neuroprotection. Modulation of cell survival genes, iron-dependent oxidative stress and PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells [agris.fao.org]
- 11. Catechins protect neurons against mitochondrial toxins and HIV proteins via activation of the BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apoptosis Induction by (+)-Catechin Hydrate in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Catechin hydrate (B1144303) (CH), a polyphenolic flavonoid compound found in sources like green tea and red wine, has garnered significant attention for its potential as an anticancer agent.[1][2][3] One of the primary mechanisms underlying its antitumor activity is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2] These application notes provide a summary of the quantitative effects of (+)-catechin hydrate on cancer cell lines and detailed protocols for key experiments to study its apoptotic effects. The information presented here is intended to guide researchers in designing and executing experiments to evaluate this compound as a potential therapeutic agent.
Mechanism of Action: Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis in cancer cells by modulating several key signaling pathways.[4] Studies have shown that CH can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This is achieved by upregulating the expression of the tumor suppressor protein p53 and initiating a caspase cascade.[1][5] Specifically, CH treatment leads to increased expression of initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3.[1][6][7] The activation of caspase-8 suggests the involvement of the extrinsic pathway, while the activation of caspase-9 points to the intrinsic pathway.[1]
Furthermore, this compound influences the Bcl-2 family of proteins, which are critical regulators of the mitochondrial pathway.[7][8] Treatment has been shown to decrease the expression of anti-apoptotic proteins like Bcl-xL, tipping the cellular balance towards apoptosis.[7] The activation of p53 can also contribute to the mitochondrial release of cytochrome c, further promoting the activation of effector caspases.[1][3]
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The efficacy of this compound in inhibiting cell growth and inducing apoptosis has been quantified in various cancer cell lines. The data below is summarized from studies on human cervical cancer (SiHa) and human breast cancer (MCF-7) cell lines.
Table 1: Cytotoxicity of this compound on SiHa Cancer Cells
| Cell Line | Treatment Duration | IC50 Value (µg/mL) | Reference |
|---|
| SiHa | 24 hours | 196.07 |[6] |
Table 2: Apoptosis Induction by this compound in MCF-7 Breast Cancer Cells
| Concentration (µg/mL) | Treatment Duration | Percentage of Apoptotic Cells (%) | Reference |
|---|---|---|---|
| 150 | 24 hours | 40.70 | [1][5] |
| 300 | 24 hours | 41.16 | [1][5] |
| 150 | 48 hours | 43.73 | [1][5] |
| 300 | 48 hours | 52.95 |[1][5] |
Experimental Protocols
A general workflow for investigating the effects of this compound involves initial cytotoxicity screening, followed by specific assays to confirm and quantify apoptosis, and finally, mechanistic studies using methods like Western blotting.
Caption: General experimental workflow for studying CH-induced apoptosis.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[9]
Materials:
-
This compound
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).[11]
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of CH. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10][11]
-
Absorbance Reading: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570-590 nm.[10][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Apoptosis Detection by Annexin V/PI Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a culture flask and treat with the desired concentrations of this compound for the specified time.[14]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.[13][14]
-
Washing: Centrifuge the cell suspension (e.g., at 670 x g for 5 minutes) and wash the cells twice with cold PBS.[13][14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Protocol 3: Analysis of Apoptotic Proteins by Western Blotting
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.[15] This allows for the confirmation of the activation of specific apoptotic pathways.[16]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-p53, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them using a suitable lysis buffer. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Analyze the bands to determine changes in protein expression or cleavage (e.g., cleaved Caspase-3). Use a loading control like β-actin to normalize the data.
References
- 1. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
In Vivo Applications of (+)-Catechin Hydrate: A Comprehensive Guide for Researchers
Introduction
(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found abundantly in sources like green tea, cocoa, and various fruits, has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] In vivo studies utilizing animal models have been instrumental in elucidating its therapeutic potential across a spectrum of diseases, including neurodegenerative disorders, metabolic diseases, and chemically-induced toxicities. This document provides detailed application notes and experimental protocols based on published in vivo research, intended to guide researchers, scientists, and professionals in drug development in designing and executing their own studies with (+)-Catechin hydrate.
Therapeutic Applications and Mechanisms of Action
In vivo research has demonstrated the efficacy of this compound in various animal models of disease. Key areas of investigation include:
-
Neuroprotection: Studies have shown that this compound can ameliorate cognitive impairment and neurodegeneration in rat models of Alzheimer's disease by upregulating antioxidant status and attenuating inflammatory mediators.[1] It has also been shown to protect dopaminergic neurons in a mouse model of Parkinson's disease by suppressing the JNK and GSK-3beta signaling cascades.[4]
-
Antioxidant and Anti-inflammatory Effects: this compound has been shown to combat oxidative stress by normalizing levels of endogenous antioxidants like glutathione (B108866) and antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in animal models of metabolic stress and toxicity. Its anti-inflammatory action is evidenced by the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.
-
Metabolic Disease: In animal models of diabetes, (+)-catechin has been found to improve glycemic control, ameliorate lipid profiles, and reduce oxidative stress. It has also shown protective effects in diet-induced models of oxidative stress.
-
Pancreatic Health: Research indicates that this compound can ameliorate chronic pancreatitis by inactivating the TGF-β/Smad2 signaling pathway, thereby reducing pancreatic fibrosis and inflammation.
Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of the effects of this compound in different animal models and experimental conditions.
Table 1: Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease
| Parameter | Control Group | STZ-Induced Group | This compound (10 mg/kg) + STZ | This compound (20 mg/kg) + STZ |
| Escape Latency (s) | 25.4 ± 3.1 | 58.2 ± 4.5 | 41.3 ± 3.8 | 32.1 ± 3.3** |
| ChAT Activity (nmol/mg protein) | 1.82 ± 0.15 | 0.89 ± 0.09 | 1.25 ± 0.11 | 1.58 ± 0.13 |
| TNF-α (pg/mg protein) | 35.6 ± 3.2 | 78.4 ± 5.1 | 55.9 ± 4.3* | 42.7 ± 3.9 |
| IL-1β (pg/mg protein) | 28.1 ± 2.5 | 62.7 ± 4.8 | 45.3 ± 3.9* | 33.8 ± 3.1** |
*p < 0.05, **p < 0.01 vs. STZ-Induced Group. Data are presented as mean ± SEM.
Table 2: Antioxidant Effects of this compound in a High Sucrose High Fat Diet-Induced Oxidative Stress Model in Rats
| Parameter | Control Diet | High Sucrose High Fat (HSHF) Diet | HSHF Diet + this compound |
| Cardiac SOD Activity (U/mg protein) | 15.8 ± 1.2 | 9.0 ± 0.8 | 11.2 ± 1.0 |
| Cardiac GST Activity (nmol/min/mg protein) | 45.2 ± 3.9 | 23.1 ± 2.1 | 28.2 ± 2.5 |
| Cardiac GPx Activity (nmol/min/mg protein) | 68.4 ± 5.7 | 33.1 ± 3.0 | 44.1 ± 3.8** |
| Cardiac Reduced Glutathione (GSH) (µg/mg protein) | 8.5 ± 0.7 | 4.9 ± 0.5 | 6.8 ± 0.6 |
*p < 0.05, **p < 0.01 vs. HSHF Diet Group. Data are presented as mean ± SEM.
Table 3: Effects of (+)-Catechin on a Cerulein-Induced Chronic Pancreatitis Mouse Model
| Parameter | Control Group | Cerulein-Induced CP Group | CP + this compound (5 mg/kg) |
| Pancreatic Wet Weight (mg) | 150 ± 12 | 280 ± 25 | 190 ± 18 |
| Serum Amylase (U/L) | 1500 ± 120 | 4500 ± 380 | 2500 ± 210 |
| Collagen Content (%) | 1.2 ± 0.2 | 8.5 ± 1.1 | 3.8 ± 0.5* |
*p < 0.05 vs. Cerulein-Induced CP Group. Data are presented as mean ± SEM.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Induction of Experimental Dementia of Alzheimer's Type in Rats and Treatment with this compound
Based on: Amelioration of cognitive impairment and neurodegeneration by catechin (B1668976) hydrate in rat model of streptozotocin-induced experimental dementia of Alzheimer's type.
1. Animal Model:
- Species: Male Wistar rats
- Weight: 250-300 g
- Housing: Standard laboratory conditions with a 12-h light/dark cycle, free access to food and water.
2. Materials:
- This compound (Sigma-Aldrich)
- Streptozotocin (STZ) (Sigma-Aldrich)
- Vehicle for this compound: Distilled water
- Vehicle for STZ: Artificial cerebrospinal fluid (aCSF)
- Stereotaxic apparatus
3. Experimental Procedure:
- Pre-treatment: Administer this compound orally at doses of 10 and 20 mg/kg body weight once daily for 21 days. A control group receives the vehicle.
- Induction of Dementia: On day 21, anesthetize the rats and place them in a stereotaxic apparatus. Inject STZ (3 mg/kg body weight) bilaterally into the intracerebroventricular (ICV) region. The sham group receives an equivalent volume of aCSF.
- Post-operative Care: House the animals individually and monitor for recovery.
- Behavioral Testing: Two weeks after STZ infusion, conduct the Morris water maze test to assess cognitive performance.
- Biochemical and Histopathological Analysis: Following behavioral testing, sacrifice the animals. Collect brain tissue (hippocampus) for the analysis of choline (B1196258) acetyltransferase (ChAT) activity, TNF-α, and IL-1β levels, and expression of iNOS.
Workflow for Alzheimer's Disease Model
References
- 1. Amelioration of cognitive impairment and neurodegeneration by catechin hydrate in rat model of streptozotocin-induced experimental dementia of Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulatory effects of catechin hydrate on benzo[a]pyrene-induced nephrotoxicity in adult male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of (+/-)-catechin against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Catechin Hydrate for Studying Plant Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate (B1144303) is a naturally occurring flavan-3-ol, a class of flavonoids widely distributed in the plant kingdom, with notable concentrations in tea, grapes, and various fruits. As a secondary metabolite, it plays a crucial role in plant defense against a range of biotic and abiotic stresses. Its antioxidant, antimicrobial, and insecticidal properties make it a valuable tool for researchers studying plant defense mechanisms. These application notes provide detailed protocols and data for utilizing (+)-catechin hydrate to investigate plant immune responses, signaling pathways, and its potential as a lead compound for the development of novel plant protectants.
Biological Activity of this compound
This compound exhibits a broad spectrum of biological activities against various plant pathogens and herbivores. Its primary mechanisms of action include the disruption of cellular membranes, inhibition of essential enzymes, and the induction of oxidative stress in target organisms. In plants, it can act as a signaling molecule to prime and induce defense responses.
Antimicrobial Activity
This compound has been shown to inhibit the growth of a variety of phytopathogenic fungi and bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Plant Pathogens
| Pathogen | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Bacterium | 256 - 2048 | [1][2] |
| Candida glabrata | Fungus | >2000 (synergistic with miconazole) | [3] |
Insecticidal and Larvicidal Activity
This compound has demonstrated toxicity towards various insect pests, affecting their growth, development, and survival. The lethal concentration 50 (LC50) is a standard measure of its acute toxicity.
Table 2: Larvicidal Activity of this compound
| Organism | Exposure Time | LC50 (µg/mL) | Reference |
| Daphnia magna | 24 h | 54 | [4] |
| Artemia salina | 24 h | 153 | [4] |
| Artemia salina | 72 h | 9 | [4] |
Experimental Protocols
Protocol for Antifungal Activity Assay of this compound against Botrytis cinerea**
This protocol details the in vitro assessment of the antifungal activity of this compound against the necrotrophic fungus Botrytis cinerea, a common plant pathogen.
Materials:
-
This compound (≥98% purity)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator (25°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve 100 mg of this compound in 1 mL of DMSO to prepare a 100 mg/mL stock solution.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Preparation of Amended PDA Plates:
-
Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Add the appropriate volume of the this compound stock solution to the molten PDA to achieve final concentrations to be tested (e.g., 50, 100, 200, 400, 800 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium.
-
Prepare a control plate containing PDA with the same concentration of DMSO without this compound.
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
-
Inoculation:
-
From a 7-day-old culture of B. cinerea, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treated).
-
-
Incubation:
-
Seal the petri dishes with parafilm and incubate them at 25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treated plate.
-
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the concentrations and performing a regression analysis.
-
Protocol for Assessing the Induction of Plant Defense Gene Expression by this compound using Real-Time Quantitative PCR (RT-qPCR)
This protocol describes how to treat plants with this compound and subsequently measure the expression levels of key defense-related genes. Arabidopsis thaliana is used as a model plant in this protocol.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old
-
This compound
-
Sterile water
-
DMSO
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green-based qPCR master mix
-
RT-qPCR instrument
-
Primers for defense marker genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., ACTIN2).
Procedure:
-
Plant Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in sterile water to the desired final concentrations (e.g., 50, 100, 200 µM). The final DMSO concentration should be below 0.1%.
-
Prepare a mock control solution with the same concentration of DMSO in sterile water.
-
Apply the treatment and mock solutions to the soil of the potted Arabidopsis plants (soil drench) or spray onto the leaves until runoff.
-
-
Sample Collection:
-
At different time points after treatment (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from both treated and mock-treated plants.
-
Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and diluted cDNA.
-
Perform the qPCR reaction in a real-time PCR detection system using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Generate a melt curve at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2^-ΔΔCt method, comparing the treated samples to the mock-treated control at the 0-hour time point.
-
Signaling Pathways in (+)-Catechin-Mediated Plant Defense
(+)-Catechin can induce plant defense responses through the activation of key signaling pathways, including the Jasmonic Acid (JA), Ethylene (B1197577) (ET), and Auxin pathways. These pathways regulate the expression of a wide array of defense-related genes, leading to the production of antimicrobial compounds, reinforcement of cell walls, and other defense responses.[5][6]
Proposed Mechanism of Action
While the exact molecular triggers are still under investigation, it is hypothesized that (+)-catechin, through its interaction with the plant cell membrane or by inducing mild oxidative stress, initiates a signaling cascade. This cascade involves the synthesis and perception of phytohormones like JA, ET, and auxin, which then activate downstream transcription factors to regulate the expression of defense genes.
Caption: Overview of this compound induced plant defense.
Jasmonic Acid (JA) Signaling Pathway
The JA signaling pathway is central to plant defense against necrotrophic pathogens and chewing insects.
Caption: Simplified Jasmonic Acid (JA) signaling pathway.
Ethylene (ET) Signaling Pathway
The ethylene signaling pathway often acts synergistically with the JA pathway to regulate plant defense responses.
Caption: Simplified Ethylene (ET) signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on plant defense.
Caption: Workflow for plant defense studies with (+)-catechin.
Conclusion
This compound is a versatile and valuable tool for investigating the intricate mechanisms of plant defense. The protocols and data presented in these application notes provide a solid foundation for researchers to explore its role in inducing resistance against pathogens and herbivores. Further studies on its precise molecular targets and its efficacy in diverse plant species will undoubtedly contribute to the development of sustainable strategies for crop protection.
References
- 1. Catechin Hydrate Augments the Antibacterial Action of Selected Antibiotics against Staphylococcus aureus Clinical Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechin Hydrate Augments the Antibacterial Action of Selected Antibiotics against Staphylococcus aureus Clinical Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catechin potentiates the antifungal effect of miconazole in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonic Acid Signaling and Molecular Crosstalk with Other Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Catechin, epicatechin and epigallocatechin gallate are important inducible defensive compounds against Ectropis grisescens in tea plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: (+)-Catechin Hydrate in Food Science and Nutrition Research
Introduction
(+)-Catechin hydrate (B1144303), a prominent member of the flavan-3-ol (B1228485) family of polyphenolic compounds, is ubiquitously found in various plant-based foods and beverages, including tea, cocoa, and fruits.[1][2][3] Renowned for its potent antioxidant properties, (+)-catechin hydrate has garnered significant attention in food science and nutrition research.[1][4] Its ability to scavenge free radicals and chelate metal ions contributes to its role in preventing oxidative deterioration in foods and mitigating oxidative stress-related diseases in humans.[1][3][4] These application notes provide a comprehensive overview of the utility of this compound, complete with experimental protocols and quantitative data to guide researchers and drug development professionals.
I. Applications in Food Science: Antioxidant and Preservative
This compound serves as a natural antioxidant in food systems, effectively inhibiting lipid oxidation and extending the shelf-life of various products.[5][6][7] Its mechanism of action primarily involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the chain reactions of oxidation.
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various spectrophotometric assays. The half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are summarized below. A lower IC50 value indicates a higher antioxidant activity.[1]
| Antioxidant Assay | IC50 Value of this compound | Reference Compound | IC50 Value of Reference |
| DPPH Radical Scavenging Assay | >100 µM | Trolox | ~45 µM |
| ABTS Radical Scavenging Assay | ~15 µM[1] | Trolox | ~7.5 µM[1] |
| ABTS Radical Scavenging Assay | 3.12 ± 0.51 µg/mL[8] | Gallic Acid Hydrate | 1.03 ± 0.25 µg/mL[8] |
II. Applications in Nutrition Research: Health Benefits
In nutrition research, this compound is investigated for its potential health-promoting effects, which are largely attributed to its antioxidant and anti-inflammatory properties.[9][10]
Animal and In Vitro Studies
Numerous studies have demonstrated the biological effects of this compound in various experimental models.
| Study Type | Model | Dosage/Concentration | Key Findings |
| Animal Study | High sucrose (B13894) and high fat diet-fed male Wistar rats | Not specified | Normalized increased lipid peroxidation and reduced glutathione (B108866) levels in the liver.[11] |
| Animal Study | Cerulein-induced chronic pancreatitis in mice | 5 mg/kg | Demonstrated greater antifibrotic effects compared to other concentrations.[12] |
| In Vitro Study | MCF-7 human breast cancer cells | 150 µg/mL | Effectively kills MCF-7 cells through the induction of apoptosis.[13] |
| In Vitro Study | SiHa human cervical cancer cells | 196.07 µg/mL | Showed 50% inhibition of cell proliferation at 24 hours.[14] |
Signaling Pathways
This compound has been shown to modulate specific signaling pathways involved in cellular processes like fibrosis and apoptosis.
-
TGF-β/Smad2 Signaling Pathway: In a model of chronic pancreatitis, this compound was found to exert its antifibrotic effects by inactivating the TGF-β/Smad2 signaling pathway.[12]
-
TP53/Caspase-Mediated Apoptosis: In breast cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic genes such as TP53 (p53) and caspases.[13][15]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 1 mM) in methanol (B129727).[16] Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[17]
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Add a specific volume of the this compound solution to the DPPH working solution. A common ratio is 1:2 (sample:DPPH solution).[1]
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[1][16][17]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[18]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This is another widely used spectrophotometric assay for measuring antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants can reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[19]
Protocol:
-
Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[20] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[20]
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[19]
-
Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.[1]
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[1][8]
-
Measurement: Measure the absorbance at 734 nm.[1]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from a plot of scavenging percentage versus concentration.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation, as an indicator of lipid peroxidation in food matrices.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
Protocol:
-
Sample Preparation: Homogenize the food sample (e.g., meat) in a suitable buffer.[6]
-
Reagent Preparation: Prepare a TBA reagent containing 0.375% TBA and 15% trichloroacetic acid (TCA) in 0.25 M HCl.[21]
-
Reaction: Mix the sample homogenate with the TBA reagent.[21]
-
Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 10-30 minutes).[21]
-
Cooling and Centrifugation: Cool the samples to room temperature and centrifuge to pellet any precipitate.[21]
-
Measurement: Measure the absorbance of the supernatant at 532 nm.[21]
-
Calculation: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or a standard like 1,1,3,3-tetraethoxypropane.
Cell Viability and Apoptosis Assays
These assays are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.
a) Cell Viability Assay (MTT or CellTiter-Blue®)
Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells reduce a substrate (MTT or resazurin) into a colored formazan (B1609692) product, and the amount of color produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[15]
-
Reagent Addition: Add the MTT or CellTiter-Blue® reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
b) Apoptosis Assay (TUNEL Assay)
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the viability assay.[15]
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.
-
Labeling: Incubate the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Analyze the cells using fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.
Visualizations
Caption: General experimental workflow for evaluating this compound.
Caption: Inhibition of the TGF-β/Smad2 signaling pathway by this compound.
Caption: Induction of apoptosis by this compound via TP53 and caspase activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Expressions: Phytochemical Gallery - Catechin Hydrate [micro.magnet.fsu.edu]
- 3. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]
- 4. Assessment of the Antioxidant Activity of Catechin in Nutraceuticals: Comparison between a Newly Developed Electrochemical Method and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eng.vjas.vn [eng.vjas.vn]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidative effect of dietary tea catechins on lipid oxidation of long-term frozen stored chicken meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulatory effects of catechin hydrate on benzo[a]pyrene-induced nephrotoxicity in adult male albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catechins and Human Health: Breakthroughs from Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on oxidative stress induced by high sucrose and high fat diet in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells [agris.fao.org]
- 15. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: (+)-Catechin Hydrate in Enzymatic Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family, is a natural polyphenolic compound found abundantly in various plants, including tea leaves, cocoa, and fruits. Renowned for its potent antioxidant properties, (+)-catechin hydrate has garnered significant interest in the scientific community for its diverse biological activities. Among these, its ability to modulate the activity of various enzymes has positioned it as a valuable tool in drug discovery and development. These application notes provide a comprehensive overview of the use of this compound in studying enzymatic inhibition, complete with quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Inhibition Data
The inhibitory effects of this compound and its related compounds on various enzymes are summarized below. This data provides a quantitative basis for designing and interpreting enzymatic inhibition assays.
| Enzyme Target | Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference |
| Cyclooxygenase-1 (COX-1) | This compound | 1.4 µM | Not Reported | Not Reported | [1] |
| IκB kinase-beta (IKK-β) | Catechin (B1668976) | 2.90 µM | Not Reported | Not Reported | [2] |
| Tyrosinase | Catechin | 511.59 µM | 365.86 µM | Competitive | [3] |
| Aldose Reductase | Catechin gallate (CG) | 7.0 µM (for L-idose) | Not Reported | Differential | [4] |
| Catalase | (-)-epigallocatechin gallate (EGCG) | 54.5 µM (in K562 cells) | Not Reported | Uncompetitive | [5] |
| Cytochrome P450 2C9 (CYP2C9) | (-)-catechin-3-O-gallate (CG) | 7.60 µM | 9.76 ± 0.47 µM | Non-competitive | |
| Cytochrome P450 1A2 (CYP1A2) | (-)-epigallocatechin-3-gallate (EGCG) | 8.93 µM | 14.3 ± 0.09 µM | Competitive |
Signaling Pathway Inhibition
This compound has been shown to modulate signaling pathways, in part through its enzymatic inhibition activities. One such pathway is the Transforming Growth Factor-β (TGF-β)/Smad2 signaling cascade, which is crucial in cellular fibrosis. By inhibiting upstream kinases, this compound can suppress the activation of Smad2, a key transcription factor in this pathway.
References
- 1. A systematic approach to analyzing catechins and catechin derivatives in Ceylon black tea using liquid chromatography coupled with triple quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Catechin as an IKK-β Inhibitor for the Management of Arthritis: In vitro and In vivo Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dissecting the Activity of Catechins as Incomplete Aldose Reductase Differential Inhibitors through Kinetic and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Catechin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of (+)-Catechin hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of (+)-Catechin hydrate?
A1: The low oral bioavailability of this compound, often reported to be less than 5%, is attributed to several factors. These include its poor stability and intestinal absorption, a short half-life due to rapid systemic clearance, and extensive first-pass metabolism.[1][2] The molecule's susceptibility to degradation in the gastrointestinal tract and active efflux back into the intestinal lumen further limit its systemic absorption.[3]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: The primary strategies to enhance the oral bioavailability of catechins fall into three main categories:
-
Nanostructure-Based Drug Delivery Systems: This involves encapsulating catechins into nanoparticles using carriers like lipids, proteins, or carbohydrates to protect them from degradation and improve absorption.[1][3]
-
Molecular Modification: Altering the chemical structure of the catechin (B1668976) molecule can improve its stability and permeability.
-
Co-administration with Bioactive Compounds: Administering catechins with other substances, such as piperine (B192125) or ascorbic acid, can enhance their absorption and reduce their metabolic breakdown.
Q3: How does co-administration with piperine improve catechin bioavailability?
A3: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of catechins, such as (-)-epigallocatechin-3-gallate (EGCG), by inhibiting their glucuronidation in the small intestine. It also slows gastrointestinal transit, allowing for a longer absorption time. Studies in mice have shown that co-administration of piperine can increase the plasma concentration and area under the curve (AUC) of EGCG by 1.3-fold.
Q4: Can the dosing conditions affect the bioavailability of catechins?
A4: Yes, dosing conditions significantly impact catechin bioavailability. Studies have shown that administering green tea catechins in a fasting state, without food, can lead to a more than 3.5-fold increase in the maximum plasma concentration of free EGCG compared to administration with food.
Q5: What is the role of nanoencapsulation in improving catechin bioavailability?
A5: Nanoencapsulation protects catechins from the harsh environment of the gastrointestinal tract, preventing their degradation. Nanocarriers can also enhance the solubility of catechins, facilitate their transport across the intestinal membrane, and enable sustained release, thereby increasing their overall bioavailability.
Troubleshooting Guides
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low in vivo efficacy despite promising in vitro results. | Poor oral bioavailability of this compound due to factors like low absorption, instability in the GI tract, and rapid metabolism. | 1. Encapsulation: Formulate the catechin in a nanodelivery system (e.g., liposomes, solid lipid nanoparticles, chitosan (B1678972) nanoparticles) to protect it from degradation and enhance absorption. 2. Co-administration: Administer the catechin with a bioavailability enhancer like piperine to inhibit its metabolism. 3. Dosing Conditions: Administer the catechin on an empty stomach to potentially increase absorption. |
| High variability in experimental results between subjects. | Differences in individual metabolism, gut microbiota, and the effect of food intake on catechin absorption. | 1. Standardize Dosing Protocol: Ensure all subjects are in a fasted state before administration. 2. Control Diet: Standardize the diet of the subjects to minimize variability from food interactions. |
| Degradation of catechin during formulation processing. | Catechins are sensitive to pH, temperature, and light. For example, at a neutral pH, EGCG can be less stable. Thermal processing can also lead to significant degradation. | 1. pH Control: Maintain a slightly acidic pH (around 5-6.5) during formulation to minimize degradation. 2. Temperature Control: Avoid high temperatures during processing. Lyophilization can be used for long-term storage of nanoformulations. 3. Light Protection: Protect the formulation from light throughout the process. |
| Poor encapsulation efficiency in nanoformulations. | Incompatibility between the catechin and the polymer/lipid matrix. Improper formulation parameters (e.g., solvent, surfactant concentration, homogenization speed). | 1. Optimize Polymer/Lipid Choice: Select a carrier with good affinity for catechins. For example, chitosan has been used effectively. 2. Method Optimization: Systematically optimize formulation parameters. For instance, in emulsion-based methods, the type and concentration of surfactant are critical. |
Quantitative Data on Bioavailability Enhancement
| Enhancement Strategy | Model | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (Approx.) | Reference |
| Co-administration with Piperine | Mice | Increased plasma Cmax and AUC of EGCG. | 1.3-fold (AUC) | |
| Chitosan-Coated Nanoliposomes | Rats | Increased plasma levels and duration of catechin. | Not explicitly quantified, but significant improvement reported. | |
| Solid Lipid Nanoparticles (SLNs) | Rats | Significantly improved oral bioavailability of EGCG. | Not explicitly quantified, but significant improvement reported. | |
| Formulation with Sucrose and Ascorbic Acid | Rats | Increased AUC of EGC and EGCG. | EGC: ~2.5-fold, EGCG: ~3-fold (AUC) | |
| Administration in Fasting State | Humans | Increased Cmax of free EGCG. | >3.5-fold (Cmax) | |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Not specified | Aims to overcome low membrane permeability and gut-wall metabolism. | Designed to improve upon the <5% oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanocapsules
This protocol is adapted from the emulsion-diffusion-evaporation method.
Materials:
-
This compound (CH)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Ethyl acetate
-
Didodecyldimethylammonium bromide (DMAB)
-
Phosphate Buffered Saline (PBS)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 70 mg of PLGA in 5 mL of ethyl acetate. In a separate vial, dissolve 5 mg of this compound in 1 mL of ethyl acetate. Mix the two solutions.
-
Aqueous Phase Preparation: Prepare a 5 mL aqueous solution containing 50 mg of DMAB.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a suitable homogenization technique (e.g., sonication or high-speed stirring) to form an oil-in-water emulsion.
-
Solvent Evaporation: Place the emulsion in a stirring bath at room temperature and rotate at a low speed (e.g., 50 rpm) to allow for the evaporation of the ethyl acetate. This leads to the formation of nanocapsules.
-
Purification: Centrifuge the nanocapsule suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the pellet twice with PBS to remove excess surfactant and unencapsulated drug.
-
Resuspension and Storage: Resuspend the final nanocapsule pellet in a suitable buffer (e.g., 0.25 M PBS). For long-term storage, the pellet can be lyophilized and stored at -20°C.
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
Animal Model: Male Sprague-Dawley rats or CF-1 mice are commonly used.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Control Group: Administer a solution of free this compound orally via gavage.
-
Test Group 1: Administer the nanoformulated this compound orally via gavage.
-
Test Group 2 (Optional): Co-administer free this compound with a bioavailability enhancer (e.g., piperine) orally via gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to determine the oral bioavailability.
Visualizations
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Caption: A generalized experimental workflow for developing and evaluating a novel catechin formulation.
Caption: Mechanism of piperine enhancing catechin bioavailability by inhibiting UGT enzymes.
References
Technical Support Center: (+)-Catechin Hydrate in Aqueous Solutions
Welcome to the technical support center for (+)-catechin hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of (+)-catechin hydrate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in aqueous solutions?
A1: The solubility of this compound in aqueous buffers can be limited. For instance, its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1.6 mg/mL[1]. Solubility is also influenced by temperature and the presence of co-solvents like ethanol[2]. For higher concentrations, organic solvents such as DMSO and ethanol (B145695) are often used to create stock solutions before further dilution into aqueous media[1].
Q2: How stable is this compound in aqueous solutions at room temperature?
A2: At room temperature, this compound is relatively stable in aqueous solutions, especially for short durations[3]. However, for prolonged storage, degradation can occur. It is generally not recommended to store aqueous solutions of (+)-catechin for more than one day to ensure the integrity of the compound for biological experiments[1]. Stability is highly dependent on the pH of the solution[3][4][5].
Q3: What are the primary factors that affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: Catechins are most stable in acidic conditions (around pH 4) and are susceptible to degradation in neutral to alkaline environments[4][5][6][7][8].
-
Temperature: Elevated temperatures accelerate the degradation of catechins through processes like oxidation, polymerization, and epimerization[3][9].
-
Light: Exposure to light, particularly UV and blue light, can induce photochemical reactions, leading to the degradation of catechins[8].
-
Oxygen: The presence of dissolved oxygen can lead to auto-oxidation, especially at neutral or alkaline pH[9].
-
Presence of other substances: Ingredients like metal ions can affect catechin (B1668976) stability[9].
Q4: What are the common degradation pathways for this compound in aqueous solutions?
A4: The main degradation pathways for (+)-catechin in aqueous solutions are:
-
Oxidation: This is a primary degradation route, particularly at neutral or alkaline pH. The catechol group on the B-ring is susceptible to oxidation, leading to the formation of quinones. These reactive intermediates can then polymerize to form brown-colored products[10][11][12].
-
Epimerization: At elevated temperatures, (+)-catechin can convert to its epimer, (-)-epicatechin[3][9].
-
Polymerization: Oxidized catechin molecules can react with other catechin molecules to form dimers and larger oligomers[11][12].
Troubleshooting Guide
Issue 1: My this compound solution has turned brown/yellow.
-
Possible Cause: This is a common sign of oxidation and polymerization, which occurs more rapidly at neutral or alkaline pH and upon exposure to light and oxygen[8][12].
-
Troubleshooting Steps:
-
Check the pH of your solution: If possible, adjust the pH to a more acidic range (around 4) to improve stability[4][6].
-
Prepare fresh solutions: It is best practice to prepare fresh aqueous solutions of this compound immediately before use[1].
-
Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to minimize light exposure.
-
Deoxygenate your solvent: Purging the aqueous solvent with an inert gas like nitrogen or argon before dissolving the catechin can help reduce oxidation.
-
Issue 2: I am observing precipitation in my aqueous catechin solution.
-
Possible Cause: This could be due to exceeding the solubility limit of this compound in your specific aqueous buffer. Solubility can be affected by temperature and pH.
-
Troubleshooting Steps:
-
Verify the concentration: Ensure the concentration of your solution does not exceed the known solubility in your chosen solvent system (e.g., ~1.6 mg/mL in PBS, pH 7.2)[1].
-
Use a co-solvent for the stock solution: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol (where solubility is much higher, ~50 mg/mL and ~100 mg/mL respectively) and then dilute it into your aqueous buffer[1]. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.
-
Slightly warm the solution: Gentle warming can sometimes help dissolve the precipitate, but be cautious as excessive heat can accelerate degradation[9].
-
Issue 3: I am seeing inconsistent results in my biological assays.
-
Possible Cause: Inconsistent results can arise from the degradation of this compound in your experimental solutions, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare solutions immediately before use: Avoid storing aqueous catechin solutions, even for a few hours, if high consistency is required.
-
Control the pH of your media: Be aware that the pH of your cell culture or assay media can affect catechin stability.
-
Run a stability check: If you suspect degradation, you can perform a simple stability check by measuring the absorbance of your solution over time using a UV-Vis spectrophotometer (λmax ≈ 280 nm) or by HPLC analysis[1]. A decrease in absorbance at 280 nm can indicate degradation.
-
Data on (+)-Catechin Stability
The stability of (+)-catechin is highly dependent on pH and temperature. The following tables summarize the percentage of catechin remaining after 10 days of storage under different conditions.
Table 1: Effect of pH and Temperature on (+)-Catechin Stability in Aqueous Buffer Solutions After 10 Days
| Temperature | pH 1.5 | pH 7.4 | pH 8.0 |
| 25°C | 82.80% | 50.26% | 50.69% |
| 37°C | 76.08% | 35.78% | 26.16% |
| 55°C | 58.96% | 32.48% | 17.01% |
Data adapted from a study on catechin isolated from Gambir. The results show that catechin is significantly more stable in acidic conditions compared to neutral or alkaline solutions, and stability decreases with increasing temperature[5].
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
This protocol describes the preparation of an aqueous solution of this compound for use in biological experiments.
-
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS (pH 7.2) to achieve the target concentration (not exceeding 1.6 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Use the solution immediately. It is not recommended to store the aqueous solution for more than one day[1].
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method for assessing the stability of (+)-catechin in aqueous solutions using reverse-phase HPLC.
-
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm).
-
Mobile Phase: A mixture of methanol (B129727) and dilute acetic acid (e.g., 80:20 v/v) or a gradient of acetonitrile (B52724) and water with formic acid is often used[13][14].
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare a standard stock solution of (+)-catechin in a suitable solvent (e.g., methanol).
-
Prepare a calibration curve by diluting the stock solution to several known concentrations.
-
Prepare your aqueous test solution of (+)-catechin at the desired concentration and conditions (pH, temperature).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Inject the standards and the test samples onto the HPLC system.
-
Quantify the peak area of (+)-catechin in your samples and determine the concentration using the calibration curve.
-
Calculate the percentage of catechin remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions and assessing their stability.
Caption: Simplified degradation pathways of (+)-catechin in aqueous solutions.
Caption: Troubleshooting logic for common issues with (+)-catechin solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of green tea catechins in tea drinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic study of catechin stability: effects of pH, concentration, and temperature. | Semantic Scholar [semanticscholar.org]
- 5. repo.unand.ac.id [repo.unand.ac.id]
- 6. Collection - Kinetic Study of Catechin Stability: Effects of pH, Concentration, and Temperature - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Catechin - Wikipedia [en.wikipedia.org]
- 11. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Browning of Epicatechin (EC) and Epigallocatechin (EGC) by Auto-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpr.com [ijrpr.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting (+)-Catechin Hydrate Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (+)-Catechin hydrate (B1144303) in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its solubility and prevent precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Catechin hydrate and why is it prone to precipitation in cell culture media?
This compound is a polyphenolic flavonoid compound known for its antioxidant and various biological activities. Like many polyphenols, it has limited solubility in aqueous solutions such as cell culture media. Precipitation can occur due to several factors including its hydrophobic nature, the pH of the media, temperature, and interactions with other media components like salts and proteins.
Q2: At what concentration should I prepare my this compound stock solution?
It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. A common stock concentration range is 10-100 mM. This allows for the addition of a very small volume to your cell culture medium, minimizing the final solvent concentration.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1% (v/v).[1] However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a solvent toxicity test for your specific cells.[2]
Q4: Can I dissolve this compound directly in cell culture media?
Directly dissolving this compound in cell culture media is generally not recommended due to its low aqueous solubility. One report mentioned dissolving 100 mg of catechin (B1668976) hydrate in 10 mL of DMEM with 10% FCS to create a stock solution, but this may not be universally successful and depends on the specific media composition and other factors.[3] Preparing a concentrated stock in an organic solvent is a more reliable method.
Q5: How does the pH of the cell culture medium affect this compound stability?
Catechins are more stable in acidic conditions (around pH 4) and their stability decreases as the pH becomes neutral to alkaline.[4] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which can contribute to the degradation and potential precipitation of catechins over time.
Q6: Does the presence of serum in the media affect the solubility of this compound?
Yes, the presence of serum, particularly serum albumin, can increase the stability and solubility of catechins in cell culture media. Albumin and other proteins can bind to catechins, which can help keep them in solution.
Q7: Can I store cell culture media containing this compound?
It is not recommended to store cell culture media after this compound has been added. Due to its limited stability in aqueous solutions at physiological pH and temperature, it is best to prepare fresh media with the compound for each experiment. Aqueous solutions of (+)-catechin are not recommended to be stored for more than one day.[5]
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Issue 1: Precipitation upon adding stock solution to media
Potential Causes:
-
High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous media.
-
"Solvent Shock": Rapid dilution of the concentrated DMSO stock into the aqueous medium causes the compound to crash out of solution.
-
Low Temperature of Media: Adding the stock solution to cold media can decrease solubility.
-
Poor Mixing: The concentrated stock is not dispersing quickly enough throughout the media.
Solutions:
| Recommended Solution | Detailed Explanation |
| Determine Maximum Solubility | Perform a solubility assay (see Protocol 2) to determine the highest concentration of this compound that remains soluble in your specific cell culture medium and conditions. |
| Use a Step-wise Dilution | Instead of adding the highly concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in pre-warmed media. |
| Use Pre-warmed Media | Always use cell culture media that has been pre-warmed to 37°C before adding the this compound stock solution. |
| Add Stock Solution Slowly with Mixing | Add the stock solution dropwise to the vortexing or swirling media to ensure rapid and even dispersion.[4] |
Issue 2: Precipitation during incubation
Potential Causes:
-
Compound Degradation: this compound can degrade over time at 37°C and physiological pH, and the degradation products may be less soluble.
-
Interaction with Media Components: Over time, interactions with salts or other components in the media can lead to precipitation.
-
pH Shift: Cellular metabolism can cause a slight shift in the pH of the culture medium, potentially affecting solubility.
Solutions:
| Recommended Solution | Detailed Explanation |
| Prepare Fresh Media for Each Experiment | Avoid storing media containing this compound. Prepare it immediately before use. |
| Monitor pH of Culture | Ensure your incubator's CO2 levels are stable to maintain the correct pH of the medium. |
| Consider Serum-Free Conditions (if applicable) | If your experiment allows, test if precipitation is reduced in serum-free media. However, be aware that serum can also stabilize the compound. |
Issue 3: Precipitation after freeze-thaw cycles
Potential Causes:
-
Reduced Solubility at Low Temperatures: Many compounds are less soluble at lower temperatures.
-
Changes in Media Composition: Freezing and thawing can cause some media components to precipitate, which can then act as nucleation sites for this compound precipitation.
Solutions:
| Recommended Solution | Detailed Explanation |
| Avoid Freezing Media with Compound | Never freeze cell culture media after this compound has been added. |
| Aliquot Stock Solution | Prepare single-use aliquots of your concentrated stock solution in DMSO to avoid repeated freeze-thaw cycles of the stock. |
Data Presentation: Solubility of this compound
| Solvent/Medium | Temperature | Approximate Solubility | Reference |
| DMSO | Room Temp | ~50 mg/mL | [5] |
| Ethanol | Room Temp | ~100 mg/mL | [5] |
| PBS (pH 7.2) | Room Temp | ~1.6 mg/mL | [5] |
| Water | 25.6 °C | 2.26 g/L | |
| Water | 142.7 °C | 576 g/L |
Template for Recording Experimental Solubility Data
Use the following table to record the results from your own solubility assay (Protocol 2).
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) | Observations |
| e.g., DMEM | 10% | ||
| e.g., DMEM | 0% | ||
| e.g., RPMI-1640 | 10% | ||
| e.g., RPMI-1640 | 0% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the recommended procedure for preparing a stock solution of this compound and diluting it to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Vortex mixer
Procedure:
Part A: Preparing a Concentrated Stock Solution (e.g., 50 mM)
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder into a sterile microcentrifuge tube.
-
Calculation for 1 mL of 50 mM stock (MW of (+)-Catechin anhydrous = 290.27 g/mol ): 0.050 mol/L * 290.27 g/mol * 0.001 L = 0.0145 g = 14.5 mg
-
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 14.5 mg of this compound for a 50 mM stock).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Part B: Preparing a Working Solution in Cell Culture Medium (e.g., 50 µM)
-
Pre-warm your complete cell culture medium (with or without serum) to 37°C.
-
Thaw one aliquot of the concentrated this compound stock solution at room temperature.
-
Perform an intermediate dilution (optional but recommended): a. Add a small volume of the concentrated stock (e.g., 2 µL of 50 mM stock) to a larger volume of pre-warmed medium (e.g., 998 µL) to make a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Prepare the final working solution: a. Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium. Add the solution dropwise while gently swirling the medium.
-
Example: To make 10 mL of 50 µM working solution from a 50 mM stock, add 10 µL of the stock to 10 mL of medium (Final DMSO concentration = 0.1%).
-
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
This protocol will help you determine the empirical solubility limit of this compound in your specific cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO (e.g., 50 mM)
-
Sterile, anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable), pre-warmed to 37°C
-
Sterile 96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm (for turbidity)
Procedure:
-
Prepare Serial Dilutions in DMSO: In a sterile 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your concentrated this compound stock solution in DMSO. For example, starting from a 50 mM stock, you can prepare 25 mM, 12.5 mM, 6.25 mM, etc. Also include a well with only DMSO (no compound) to serve as a blank.
-
Add to Cell Culture Medium: In a new 96-well plate, add a small, fixed volume of each DMSO dilution to triplicate wells (e.g., 2 µL).
-
Using a multichannel pipette, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL) to achieve the final desired concentrations. This will result in a consistent final DMSO concentration across all wells (in this example, 1%).
-
Incubate and Observe: a. Immediately after adding the medium, visually inspect the plate for any signs of precipitation. b. Measure the absorbance of the plate at ~600 nm using a plate reader. This is your time 0 reading. c. Incubate the plate under your standard cell culture conditions (37°C, 5% CO2) for a duration that reflects your experimental timeline (e.g., 2, 6, 24 hours).
-
Assess Precipitation: At each time point, visually inspect the wells for any cloudiness or visible precipitate. Also, measure the absorbance at ~600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum soluble concentration of this compound under your specific experimental conditions.
Mandatory Visualizations
Experimental Workflow: Determining Maximum Solubility
References
Technical Support Center: Optimizing (+)-Catechin Hydrate Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of (+)-catechin hydrate (B1144303) in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for dissolving (+)-Catechin Hydrate?
This compound is soluble in several organic solvents and aqueous buffers. For stock solutions, organic solvents are recommended due to higher solubility.
-
High Solubility: Ethanol and Dimethylformamide (DMF) can dissolve this compound at approximately 100 mg/mL.[1]
-
Moderate Solubility: Dimethyl sulfoxide (B87167) (DMSO) can dissolve it at approximately 50 mg/mL.[1][2]
-
Aqueous Solubility: The solubility in PBS (pH 7.2) is significantly lower, at about 1.6 mg/mL.[1] The aqueous solubility of this compound increases with temperature.[3][4]
It is crucial to purge the solvent with an inert gas before dissolving the compound.[1] For biological experiments, it is recommended to make further dilutions of the stock solution in aqueous buffers or isotonic saline.[1] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects on the cells.[1]
2. How should I store this compound solutions?
-
Solid Form: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1]
-
Stock Solutions in Organic Solvents: When dissolved in a solvent, it is recommended to aliquot the stock solutions and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles. For shorter periods, storage at -20°C for up to one month is also acceptable.[2]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]
3. What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound varies significantly depending on the cell type and the biological effect being investigated.
| Application | Cell Line | Effective Concentration | Reference |
| Anticancer / Apoptosis | MCF-7 (Breast Cancer) | 150 µg/mL | [5][6] |
| SiHa (Cervical Cancer) | IC50: 196.07 µg/mL (at 24h) | [7][8] | |
| T24 (Bladder Cancer) | 9 µM | [9] | |
| Anti-inflammatory | Pancreatic Stellate Cells | 150, 200, 250 µM | [10] |
| Antioxidant | HT22 Cells | 100 µM (protective effect) | [11] |
| COX-1 Inhibition | N/A | IC50: 1.4 µM | [2] |
4. Is this compound cytotoxic at high concentrations?
Yes, this compound can be cytotoxic at high concentrations. For example, in MCF-7 breast cancer cells, a concentration of 600 µg/mL resulted in complete cell death.[6] It is essential to determine the optimal, non-toxic concentration range for your specific cell line and experimental conditions by performing a dose-response curve (e.g., using an MTT or CellTiter-Blue assay).
Troubleshooting Guides
Issue: My this compound is precipitating in the cell culture medium.
-
Cause: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. This is especially common when diluting a concentrated stock solution made in an organic solvent.
-
Solution:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Optimize Dilution: When diluting the stock solution, add it to the medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.
-
Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is low (typically <0.5%) as high concentrations can also contribute to precipitation and cause solvent-induced cytotoxicity.
-
Issue: I am not observing the expected biological effect.
-
Cause: The concentration of this compound may be too low, or the compound may have degraded.
-
Solution:
-
Increase Concentration: Titrate the concentration of this compound upwards in a dose-dependent manner. Refer to the effective concentration table above for starting ranges.
-
Check Solution Stability: this compound is less stable in solutions with neutral or alkaline pH and at higher temperatures.[12] Prepare fresh aqueous solutions for each experiment and use them immediately. Stock solutions in organic solvents should be stored properly at -20°C or -80°C.[1][2]
-
Verify Compound Purity: Ensure the purity of your this compound using appropriate analytical methods if in doubt.
-
Issue: I am observing high background or inconsistent results in my antioxidant assay.
-
Cause: this compound is a potent antioxidant and can interfere with certain assay reagents. Its stability can also be a factor.
-
Solution:
-
Include Proper Controls: Run controls with this compound in the assay medium without cells to check for direct interaction with assay components.
-
Optimize Incubation Time: The timing of treatment and assay measurement is critical. Catechins can be rapidly metabolized or oxidized.
-
Consider Different Assays: If using a dye-based assay, consider a complementary method to confirm your results. For example, if using a DPPH assay, you could also perform an ABTS or FRAP assay.[11]
-
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the catechin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value.
2. Apoptosis Assay (TUNEL Assay)
This protocol provides a general workflow for detecting DNA fragmentation associated with apoptosis.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of this compound and a vehicle control for the specified time.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
TUNEL Staining:
-
Wash the cells twice with PBS.
-
Follow the manufacturer's instructions for the specific TUNEL assay kit being used. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.
-
-
Counterstaining (Optional): Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Visualizations
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Update on Antitumor Efficacy of Catechins: From Molecular Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells [agris.fao.org]
- 8. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repo.unand.ac.id [repo.unand.ac.id]
Technical Support Center: Overcoming Poor Intestinal Absorption of (+)-Catechin Hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor intestinal absorption of (+)-Catechin hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor intestinal absorption of (+)-Catechin hydrate?
A1: The poor intestinal absorption of this compound is multifactorial, primarily due to:
-
Low Stability: Catechins are unstable under the neutral to slightly alkaline conditions of the small intestine, leading to degradation.[1] They are also susceptible to degradation by digestive enzymes.[2]
-
Poor Membrane Permeability: Catechins are transported across the intestinal epithelium mainly through passive diffusion, which is an inefficient process.[2] The lack of specific transporters for catechins contributes to their low absorption rate.[2]
-
Efflux Mechanisms: After absorption, catechins can be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs).[3]
-
First-Pass Metabolism: Catechins undergo extensive metabolism in the intestines and liver, which reduces the amount of the parent compound reaching systemic circulation.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several strategies have been developed to improve the bioavailability of catechins:
-
Nanoparticle Encapsulation: Encapsulating catechins in nanoparticles, such as those made from chitosan (B1678972) or lipids, can protect them from degradation in the gastrointestinal tract and enhance their absorption.
-
Co-administration with other Bioactive Components: Formulating catechins with substances like ascorbic acid (Vitamin C) and sucrose (B13894) has been shown to improve their stability and intestinal uptake.
-
Lipid-Based Formulations: Incorporating catechins into lipid-based delivery systems like liposomes and solid lipid nanoparticles (SLNs) can improve their solubility and absorption.
-
Molecular Modification: Chemical modification of the catechin (B1668976) structure can improve its stability and permeability.
Q3: How does co-administration with ascorbic acid and sucrose improve catechin absorption?
A3: The combination of ascorbic acid and sucrose enhances catechin bioavailability through a synergistic effect. Ascorbic acid helps to stabilize catechins in the digestive tract, preventing their degradation. Sucrose may interfere with the interactions that limit the solubility of catechins, thereby increasing their bioaccessibility. Studies have shown that this combination can significantly increase the plasma concentration of catechins.
Q4: What is the role of efflux transporters in limiting catechin absorption?
A4: Efflux transporters, such as P-glycoprotein and MRPs, are proteins located on the apical side of intestinal epithelial cells. They function as pumps that actively transport absorbed substances, including catechins, back into the intestinal lumen. This process of active efflux reduces the net amount of catechins that enter the systemic circulation, thereby limiting their bioavailability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vivo bioavailability despite successful in vitro experiments. | First-pass metabolism in the liver and intestines. Active efflux by intestinal transporters. Instability in the gastrointestinal tract. | Consider formulations that protect the catechin from degradation, such as nanoparticle encapsulation. Co-administer with inhibitors of efflux transporters (use with caution and thorough investigation of potential interactions). Explore alternative routes of administration if oral delivery remains a significant hurdle. |
| High variability in experimental results for catechin absorption. | Differences in experimental animal models (species, age, gut microbiota). Inconsistent formulation preparation. Variations in analytical methods for quantification. | Standardize the animal model and experimental conditions. Ensure consistent and reproducible formulation preparation. Validate analytical methods for accuracy and precision. |
| Degradation of this compound during formulation. | Exposure to high pH, oxygen, or certain metal ions. | Prepare formulations in an oxygen-free environment if possible. Use buffers to maintain an acidic pH. Incorporate chelating agents to sequester metal ions. |
| Difficulty in achieving high encapsulation efficiency in nanoparticles. | Suboptimal ratio of catechin to encapsulating material. Improper pH or temperature during nanoparticle formation. Inefficient cross-linking agent concentration. | Optimize the formulation by varying the concentrations of catechin, polymer (e.g., chitosan), and cross-linker (e.g., TPP). Control the pH and temperature during the encapsulation process. |
Quantitative Data Summary
Table 1: Bioavailability of Different Catechins in Rats
| Catechin | Absolute Bioavailability (F) |
| (-)-epicatechin (B1671481) (EC) | 0.39 |
| (-)-epigallocatechin gallate (EGCG) | 0.14 |
| (-)-epicatechin gallate (ECG) | 0.06 |
Source: Adapted from preclinical studies in rats.
Table 2: Effect of Formulation on Catechin Bioavailability in Rats
| Formulation | Catechin | AUC0-6h (pmol*h/L plasma) | Fold Increase vs. Control |
| Green Tea (GT) Control | EGC | 1304.1 | - |
| GT + Sucrose + Ascorbic Acid | EGC | 3237.0 | 2.48 |
| GT Control | EGCG | 61.0 | - |
| GT + Sucrose + Ascorbic Acid | EGCG | 181.8 | 2.98 |
Source: Adapted from a study in Sprague Dawley rats.
Table 3: Impact of Chitosan Nanoparticle Encapsulation on Intestinal Transport
| Catechin | Formulation | Cumulative Amount Transported (ng/cm²) |
| (+)-Catechin (C) | Free | 206.8 ± 12.6 |
| (+)-Catechin (C) | Encapsulated in Chitosan NP | 302.1 ± 46.1 |
| (-)-epigallocatechin gallate (EGCg) | Free | 57.9 ± 7.9 |
| (-)-epigallocatechin gallate (EGCg) | Encapsulated in Chitosan NP | 102.7 ± 12.4 |
Source: Data from an ex vivo study using excised mouse jejunum in Ussing chambers.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol describes the preparation of catechin-loaded chitosan nanoparticles using the ionic gelation method.
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
This compound
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Prepare a 0.2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.
-
Add a specific amount of this compound to the chitosan solution and stir until it is completely dissolved.
-
Prepare a 0.1% (w/v) TPP solution in deionized water.
-
While stirring the catechin-chitosan solution, add the TPP solution dropwise.
-
Continue stirring for 30 minutes to allow for the spontaneous formation of nanoparticles through ionic gelation.
-
Collect the nanoparticles by centrifugation at 16,000 x g for 30 minutes.
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped catechin and TPP.
-
Resuspend the nanoparticles in a suitable medium for further analysis or use.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This protocol is used to assess the intestinal permeability of this compound and its formulations.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS or HPLC for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seeding on Transwells: Seed the Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density (e.g., 6 x 10^4 cells/cm²).
-
Differentiation: Culture the cells on the Transwell® inserts for 21 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound solution (in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS or HPLC method.
-
Calculate Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
Visualizations
References
Technical Support Center: LC-MS/MS Method Development for (+)-Catechin Hydrate Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS method development for (+)-Catechin hydrate (B1144303) and its metabolites.
Frequently Asked Questions (FAQs)
1. What are the most common metabolites of (+)-catechin hydrate observed in biological samples?
Following oral ingestion, this compound is extensively metabolized. The most commonly identified metabolites in plasma and urine are glucuronide and sulfate (B86663) conjugates.[1][2] Methylated forms of catechin (B1668976) and its conjugates are also frequently observed.[3]
2. Which ionization mode is typically best for the analysis of this compound and its metabolites?
Negative ion mode electrospray ionization (ESI) is most commonly used and generally provides better sensitivity for the detection of catechins and their acidic metabolites like glucuronides and sulfates.[4] However, positive ion mode has also been successfully used for the analysis of some catechins.[5]
3. What type of LC column is recommended for the separation of (+)-catechin and its metabolites?
Reversed-phase columns, particularly C18 columns, are widely used for the separation of catechins and their metabolites.[4] Columns with a particle size of 5 µm are common, but for higher resolution and faster analysis, columns with smaller particle sizes (e.g., 1.9 µm) can be employed.[6]
4. What are typical mobile phases used for the chromatographic separation?
A gradient elution using a combination of water and an organic solvent, both acidified with a small amount of acid, is standard.[4]
-
Aqueous Phase (A): Water with 0.1% formic acid or acetic acid.[4][7]
-
Organic Phase (B): Acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid or acetic acid.[4][7][8]
Using acetic acid can sometimes result in better peak shapes compared to formic acid.[9]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Silanol (B1196071) interactions with the column can cause peak tailing for phenolic compounds like catechins. | - Use a mobile phase with a lower pH (e.g., by adding formic or acetic acid) to suppress the ionization of silanol groups.[9]- Employ a column with end-capping or a different stationary phase. |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample.- Reduce the injection volume.[10] | |
| Injection Solvent Mismatch: Using an injection solvent significantly stronger than the initial mobile phase. | - Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[10][11] | |
| Low Sensitivity / Poor Signal Intensity | Ion Suppression: Co-eluting matrix components from biological samples (e.g., salts, phospholipids) can interfere with the ionization of the target analytes.[7][12] | - Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]- Adjust the chromatography to separate the analytes from the interfering matrix components. |
| Suboptimal MS Parameters: Incorrect declustering potential (DP) or collision energy (CE) can lead to poor fragmentation and low signal. | - Optimize MS parameters by infusing a standard solution of each analyte and systematically adjusting the DP and CE to maximize the signal of the desired precursor and product ions.[4][5] | |
| Analyte Degradation: Catechins can be unstable and prone to oxidation. | - Keep samples on ice or at 4°C during preparation.[13]- Add a stabilizing agent like EDTA to the sample.[13]- Prepare fresh samples and standards before analysis.[14] | |
| Inconsistent Retention Times | Column Equilibration: Insufficient equilibration time between injections in a gradient method. | - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A general rule is to use at least 10 column volumes.[14] |
| Mobile Phase Composition Change: Evaporation of the organic solvent or changes in the buffer concentration. | - Prepare fresh mobile phases daily and keep the solvent bottles capped.[11] | |
| Temperature Fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a constant and stable temperature.[14] | |
| Carryover (Ghost Peaks) | Adsorption of Analytes: Catechins can adsorb to surfaces in the LC system. | - Use a stronger wash solvent in the autosampler wash sequence.- Increase the run time to ensure all components from the previous injection have eluted.[14] |
| Contaminated System: Buildup of sample components in the injector, tubing, or column. | - Flush the system with a strong solvent (e.g., isopropanol).[14]- Replace the guard column if one is being used.[11] |
Experimental Protocols
Sample Preparation from Plasma
This protocol is a general guideline for the extraction of catechins and their metabolites from plasma samples.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[10]
LC-MS/MS Method Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for (+)-catechin and its metabolites. These parameters should be optimized for the specific instrument and application.
| Parameter | Value | Reference |
| LC Column | Luna C18 (50 x 2.0 mm, 5 µm) | [4] |
| Mobile Phase A | Water + 0.1% Formic Acid | [4] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | [4] |
| Flow Rate | 600 µL/min | [4] |
| Injection Volume | 20 µL | [4] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [4] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [4][9] |
Table of MRM Transitions for (+)-Catechin and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) | Reference |
| (+)-Catechin (C) / (-)-Epicatechin (EC) | 289 | 245 | -60 V | -25 V | [4] |
| Epicatechin-3-gallate (ECG) | 441 | 169 | -60 V | -25 V | Similar to other gallates |
| Epigallocatechin (EGC) | 305 | 125 | -60 V | -25 V | [4] |
| Epigallocatechin-3-gallate (EGCG) | 457 | 169 | -60 V | -20 V | [4] |
| EC-Glucuronide | 465 | 289 | Higher DP | - | [4] |
| EGC-Glucuronide | 481 | 305 | Higher DP | - | [4] |
| EC-Sulfate | 369 | 289 | Higher DP | - | [4] |
Note: Declustering Potential (DP) and Collision Energy (CE) values are instrument-dependent and require optimization.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Caption: Metabolic pathway of this compound showing major phase II conjugation reactions.
References
- 1. A new LC/MS/MS rapid and sensitive method for the determination of green tea catechins and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Extraction and Purification of Catechins from Tea Leaves: An Overview of Methods, Advantages, and Disadvantages [mdpi.com]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. Quantitative Analysis of Four Catechins from Green Tea Extract in Human Plasma Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 12. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Enhancing (+)-Catechin Hydrate Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the solubility of (+)-Catechin hydrate (B1144303) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with using (+)-Catechin hydrate in in vivo studies?
A1: The primary challenge is its low oral bioavailability, which is often less than 5%.[1][2] This is attributed to several factors, including its poor aqueous solubility, instability in the gastrointestinal tract, limited membrane permeability, transporter-mediated intestinal secretion, and rapid metabolism.[1][2]
Q2: What are the common solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3] Its solubility is approximately 100 mg/mL in ethanol and DMF, and around 50 mg/mL in DMSO. For aqueous solutions, its solubility in PBS (pH 7.2) is about 1.6 mg/mL. It's important to minimize the residual amount of organic solvents in the final formulation for in vivo experiments due to their potential physiological effects.
Q3: How does temperature affect the solubility of this compound?
A3: The aqueous solubility of this compound increases with temperature. This is an important consideration when preparing aqueous-based formulations.
Q4: What are the main strategies to enhance the solubility and bioavailability of this compound?
A4: Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These include:
-
Co-solvents: Using a mixture of solvents, such as ethanol-water mixtures, can improve solubility.
-
Nanoencapsulation: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), liposomes, or solid lipid nanoparticles, can protect it from degradation and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, improving solubilization and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds like this compound, thereby increasing their aqueous solubility and stability.
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid-state can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution in an aqueous buffer.
-
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it with PBS for my in vivo experiment. How can I prevent this?
-
Answer:
-
Reduce the final concentration of the organic solvent: Ensure the final concentration of DMSO in your working solution is minimal, as high concentrations can cause the compound to precipitate out in aqueous buffers. It is recommended to perform serial dilutions.
-
Use a co-solvent system: Consider using a mixture of ethanol and water, as studies have shown that the solubility of (+)-catechin increases with the concentration of ethanol in water-ethanol mixtures.
-
Employ a formulation strategy: For higher concentrations, it is advisable to use a formulation approach such as nanoemulsions, liposomes, or cyclodextrin (B1172386) complexes to improve aqueous compatibility.
-
Issue 2: Low entrapment efficiency during nanoencapsulation of this compound.
-
Question: I am trying to encapsulate this compound in PLGA nanoparticles, but my entrapment efficiency is very low. What can I do to improve it?
-
Answer:
-
Optimize the formulation parameters: The ratio of the drug to the polymer is crucial. Experiment with different ratios to find the optimal loading capacity.
-
Select an appropriate solvent system: Ensure that this compound and the polymer are soluble in the chosen organic solvent for the oil phase, and that this solvent is immiscible with the aqueous phase.
-
Control the evaporation rate of the organic solvent: A slower, controlled evaporation can allow for better entrapment of the drug within the nanoparticles.
-
Adjust the homogenization/sonication parameters: The energy input during emulsification can affect nanoparticle formation and drug encapsulation. Optimize the speed and duration of homogenization or sonication.
-
Issue 3: Instability of a self-emulsifying drug delivery system (SEDDS) formulation.
-
Question: My SEDDS formulation for this compound appears stable initially but shows signs of phase separation after a few days. How can I improve its stability?
-
Answer:
-
Optimize the oil, surfactant, and co-surfactant ratios: The stability of the SEDDS is highly dependent on the appropriate ratio of its components. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region.
-
Choose appropriate excipients: The selection of the oil, surfactant, and co-surfactant should be based on the solubility of this compound in these components.
-
Consider a supersaturatable SEDDS (S-SEDDS): The inclusion of a precipitation inhibitor in the formulation can help maintain the supersaturated state of the drug upon dilution in the gastrointestinal tract, preventing precipitation.
-
Evaluate the effect of temperature and pH: Assess the stability of your formulation under different temperature and pH conditions that mimic physiological environments.
-
Quantitative Data Summary
| Formulation Strategy | Solvent/Carrier | Achieved Solubility/Bioavailability Enhancement | Reference |
| Co-solvents | Ethanol-Water Mixtures | Solubility increases with higher ethanol concentration and temperature. | |
| Organic Solvents | Ethanol | ~100 mg/mL | |
| DMSO | ~50 mg/mL | ||
| PBS (pH 7.2) | ~1.6 mg/mL | ||
| Nanoemulsion | Lecithin (B1663433), Tween 80, Deionized Water | Mean particle size of 11.45 nm with an encapsulation efficiency of 88.1%. Showed higher inhibition of PC-3 tumor cells compared to the extract alone. | |
| SDEDDS | Labrafac (oil), Oleic acid, Tween 80 | 2.14-fold increased absorption and 2.37-fold augmented bioavailability compared to the pure drug in rats. | |
| PLGA Nanocapsules | PLGA, DMAB, Tween 20 | Increased shelf life in serum compared to the free drug. |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol is adapted from a method for preparing catechin (B1668976) nanoemulsions from green tea leaf waste.
Materials:
-
This compound
-
Lecithin
-
Tween 80
-
Deionized water
-
Nitrogen gas
-
Sonicator
Procedure:
-
Accurately weigh the desired amount of this compound and place it in a glass tube.
-
Evaporate any residual solvent from the this compound under a gentle stream of nitrogen gas.
-
Add 0.5% (w/w) of lecithin to the tube and stir thoroughly to mix with the catechin.
-
Add 5% (w/w) of Tween 80 to the mixture and stir again until a homogenous paste is formed.
-
Slowly add 94.5% (w/w) of deionized water to the mixture while continuously stirring.
-
Once a coarse emulsion is formed, place the mixture in a sonicator bath.
-
Sonicate the emulsion for 1.5 hours to form a transparent, yellow nanoemulsion.
-
Characterize the nanoemulsion for particle size, zeta potential, and encapsulation efficiency. For storage, keep the nanoemulsion at 4°C.
Protocol 2: Preparation of this compound Solid Dispersion (Conceptual Protocol)
This is a general protocol based on common solid dispersion techniques.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A suitable solvent (e.g., ethanol, methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure (Solvent Evaporation Method):
-
Dissolve this compound and the chosen carrier in the selected solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to protect it from moisture.
Signaling Pathways and Experimental Workflows
Caption: Workflow for the preparation and characterization of a this compound nanoemulsion.
Caption: Simplified TGF-β/Smad signaling pathway and the inhibitory effect of this compound.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Simplified p53-mediated apoptosis pathway and the role of this compound.
References
Technical Support Center: (+)-Catechin Hydrate in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Catechin hydrate (B1144303). The information provided addresses common issues of interference in biochemical assays.
Troubleshooting Guide
Issue 1: Unexpected color change or high background in colorimetric assays (e.g., MTT, XTT).
-
Question: My blank wells containing only media and (+)-Catechin hydrate are showing a color change. What could be the cause?
-
Answer: this compound, as a polyphenolic compound, can react with components of the assay reagents, leading to a false positive signal. For instance, it can reduce tetrazolium salts (like MTT) to formazan, independent of cellular activity. It also has its own absorbance in the UV-Vis spectrum which can contribute to the background.[1][2][3]
-
Question: How can I correct for this interference?
-
Answer:
-
Include proper controls: Always run parallel control wells containing this compound at the same concentrations as your experimental wells, but without cells. Subtract the average absorbance of these "catechin-only" wells from your experimental wells.
-
Wavelength selection: If possible, measure absorbance at a wavelength where this compound has minimal absorbance. The λmax of this compound is around 278-280 nm.[2][4] Assays with readouts in the visible range may be less affected by direct absorbance, but reagent interaction is still a concern.
-
Alternative assays: Consider using non-colorimetric assays for cell viability, such as those based on ATP measurement (e.g., CellTiter-Glo®) or real-time cell analysis.
-
Issue 2: Inhibition of positive controls in enzyme assays.
-
Question: My positive control enzyme activity is significantly lower in the presence of this compound. Is this expected?
-
Answer: Yes, this is a known interaction. This compound can inhibit the activity of various enzymes. For example, it has been shown to inhibit cyclooxygenase-1 (COX-1) with an IC50 of 1.4 μM. It can also inhibit other enzymes like catalase and proteinases.
-
Question: How can I determine if the observed effect on my target is genuine or due to non-specific enzyme inhibition?
-
Answer:
-
Run a counter-screen: Test this compound against a panel of unrelated enzymes to assess its specificity.
-
Determine the mechanism of inhibition: Conduct kinetic assays to understand if the inhibition is competitive, non-competitive, or uncompetitive. This can provide insights into whether the interaction is with the active site or an allosteric site.
-
Use a different assay format: If possible, use a method that does not rely on enzymatic activity to measure the desired outcome.
-
Issue 3: Inconsistent results in antioxidant capacity assays (e.g., DPPH, ABTS, FRAP).
-
Question: I am getting highly variable results when measuring the antioxidant capacity of my samples after adding this compound. Why is this happening?
-
Answer: this compound is a potent antioxidant itself and will directly scavenge free radicals in these assays, potentially masking the true antioxidant capacity of your sample. The degree of interference can depend on the concentration of catechin (B1668976) and the specific assay's reaction kinetics. Catechins have shown high ABTS-scavenging capacity and are efficient in reducing Fe3+ in the FRAP assay.
-
Question: How can I accurately measure the antioxidant capacity of my experimental system in the presence of this compound?
-
Answer:
-
Subtract the baseline: Measure the antioxidant capacity of this compound alone at the relevant concentrations and subtract this from the values obtained for your samples.
-
Use cell-based antioxidant assays: These assays, which measure the reduction of intracellular reactive oxygen species (ROS), can provide a more biologically relevant measure of antioxidant activity. However, be aware that catechins can also directly scavenge intracellular ROS.
-
Consider the synergistic effects: Be aware that (+)-catechin can have synergistic antioxidant activity with other compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that can cause interference in biochemical assays?
A1: The main interfering properties of this compound are:
-
Strong Antioxidant Activity: It can directly react with and neutralize free radicals, interfering with antioxidant assays and potentially protecting other molecules from oxidation.
-
Enzyme Inhibition: It can bind to and inhibit the activity of a range of enzymes, which can be misinterpreted as a specific effect on a target.
-
Spectroscopic Properties: It absorbs light in the UV range, with a maximum absorbance around 278-280 nm, which can lead to high background readings in spectrophotometric assays.
-
Reactivity with Assay Reagents: As a polyphenol, it can react with various chemical reagents used in biochemical assays, leading to color changes or other artifacts.
Q2: Can this compound lead to false-positive results in drug screening assays?
A2: Yes, it is possible. For instance, catechins have been reported to cause interference in urine drug screens, specifically with the p-Dimethylaminocinnamaldehyde (DAC) test for urea, causing a color change that could be misinterpreted. While a comprehensive study on various herbal supplements did not find false positives in enzyme immunoassay (EIA) based urine drug screens for common drugs of abuse, the potential for interference in other specific assays exists.
Q3: What is a general workflow to mitigate interference from this compound?
A3: A recommended workflow is as follows:
-
Characterize the interference: Run appropriate controls with this compound alone to understand its effect on your assay (e.g., background absorbance, direct reaction with reagents).
-
Optimize assay conditions: If possible, adjust parameters like wavelength or incubation time to minimize the interference.
-
Implement background correction: Subtract the signal from "catechin-only" controls from your experimental results.
-
Use orthogonal assays: Confirm your findings with a secondary assay that has a different detection principle and is less likely to be affected by the same interference.
Q4: Are there specific concentrations of this compound that are more likely to cause interference?
A4: The likelihood of interference is concentration-dependent. While a specific threshold is difficult to define as it varies by assay, higher concentrations are more likely to cause issues. For example, in cell-based assays, concentrations are often in the µM to low mM range. It is crucial to perform concentration-response curves for this compound alone in your assay system to identify the range where interference becomes significant.
Quantitative Data Summary
| Assay Type | Compound | Parameter | Value | Source |
| Enzyme Inhibition | This compound | IC50 (COX-1) | 1.4 µM | |
| Cell Viability | This compound | IC50 (MCF-7 cells, 24h) | 127.62 µg/mL | |
| This compound | IC50 (SiHa cells, 24h) | 196.07 µg/mL | ||
| Antioxidant Activity | This compound | DPPH scavenging | 82.66 ± 0.24% | |
| This compound | FRAP value | 0.542 ± 0.003 mM FeSO4/100 µg DW | ||
| Spectrophotometry | This compound | λmax | 278 - 280 nm |
Experimental Protocols
Protocol 1: Determining Interference in a Colorimetric Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and incubate overnight.
-
Preparation of Controls: In a separate set of wells without cells, add the same concentrations of this compound that will be used in the experimental wells. These are your "catechin-only" controls. Also include wells with media only as a blank.
-
Treatment: Treat the experimental wells with your desired concentrations of this compound and/or other compounds.
-
Incubation: Incubate for the desired treatment period.
-
MTT Addition: Add MTT solution to all wells (experimental, "catechin-only" controls, and blanks) and incubate according to the manufacturer's protocol.
-
Solubilization: Add solubilization solution to all wells.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank from all readings.
-
Subtract the average absorbance of each "catechin-only" control from the corresponding experimental wells.
-
Calculate cell viability relative to the vehicle-treated control.
-
Protocol 2: Assessing Non-specific Enzyme Inhibition
-
Enzyme Preparation: Prepare a solution of the enzyme to be tested at a concentration that gives a robust signal in your assay.
-
Assay Setup: In a microplate, set up the following reactions:
-
Control: Enzyme + substrate + buffer
-
Positive Inhibition Control: Enzyme + known inhibitor + substrate + buffer
-
Catechin Test: Enzyme + this compound (at various concentrations) + substrate + buffer
-
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic or Endpoint Reading: Measure the reaction rate or the final product formation according to your assay protocol.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for the known inhibitor and for each concentration of this compound relative to the control reaction.
-
Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value, if applicable.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Experimental workflow for mitigating interference.
Caption: Signaling pathway of antioxidant assay interference.
References
Proper storage and handling of (+)-Catechin hydrate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of (+)-Catechin hydrate (B1144303) powder. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I properly store (+)-Catechin hydrate powder?
A1: Proper storage is crucial to maintain the stability and integrity of this compound powder. It is recommended to store the powder in a tightly sealed container, protected from light and air.[1] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is advised.[2][3][4][5][6] The powder is sensitive to moisture and may decompose upon exposure to light and air, so a dry, well-ventilated area is essential.[1][7]
Q2: What are the appropriate solvents for dissolving this compound powder?
A2: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[5][7] It is also soluble in hot water and alcohol, and partially soluble in cold water.[1] For biological experiments, stock solutions are often prepared in ethanol or DMSO and then further diluted in aqueous buffers.[7] It is important to ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[7]
Q3: What personal protective equipment (PPE) should I use when handling the powder?
A3: When handling this compound powder, it is important to wear appropriate personal protective equipment to avoid contact and inhalation. This includes safety glasses with side shields or chemical goggles, gloves, and a dust respirator (e.g., N95).[6][7][8] It is also recommended to work in a well-ventilated area or under a fume hood.[7][9]
Q4: Is this compound powder hazardous?
A4: this compound is considered a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[1][3] In case of contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.[3] Always consult the Safety Data Sheet (SDS) for complete safety information before handling.
Troubleshooting Guide
Powder Appearance and Stability Issues
Q5: My this compound powder has changed color from white/light brown to a darker brown. Is it still usable?
A5: A color change to brownish or dark brown suggests potential degradation due to oxidation, which can be accelerated by exposure to light, air, and alkaline pH.[10][11] It is recommended to use a fresh stock of the powder for experiments where purity is critical. To assess the extent of degradation, you can perform a purity check using HPLC.
Q6: The powder appears clumpy or moist. What should I do?
A6: Clumpiness or a moist appearance indicates moisture absorption. This compound is sensitive to moisture, which can affect its stability and weighing accuracy.[11][12] If the clumping is minor, you may be able to dry the powder under a vacuum. However, for quantitative experiments, it is best to use a fresh, unopened container to ensure accuracy.
Solution Preparation and Stability Issues
Q7: I dissolved this compound in an aqueous buffer, and the solution turned cloudy or a precipitate formed. What is the cause and how can I fix it?
A7: Precipitation in aqueous solutions can occur due to several factors:
-
Low Solubility: this compound has limited solubility in aqueous buffers, especially at neutral or alkaline pH.[7] The solubility in PBS (pH 7.2) is approximately 1.6 mg/ml.[7]
-
pH-dependent stability: Catechins are more stable in acidic conditions (pH < 5) and degrade more rapidly in neutral to alkaline solutions.[11][13] This degradation can lead to the formation of insoluble products.
-
Interaction with other components: In complex media, (+)-Catechin can interact with other molecules, such as caffeine (B1668208), leading to precipitation.[14][15]
To resolve this, try the following:
-
Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous buffer immediately before use.[7]
-
Adjust the pH of your aqueous buffer to be slightly acidic (around pH 4-5) if your experimental conditions allow.[13]
-
Prepare aqueous solutions fresh and do not store them for more than a day.[7]
Q8: My this compound solution changed color (e.g., turned yellowish or pinkish) over time. Why did this happen?
A8: Color changes in solution are indicative of oxidation and degradation.[11] This process is accelerated by exposure to light, oxygen, and higher pH.[10][11] To minimize this, prepare solutions fresh, protect them from light by using amber vials or covering them with foil, and consider purging the solvent with an inert gas like nitrogen or argon before dissolving the powder.[7]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 290.27 g/mol (anhydrous basis) | [4][16] |
| Melting Point | 175-177 °C (anhydrous) | [2][3][4][17] |
| Appearance | White to light brown powder | [1] |
| Storage Temperature | 2-8°C or -20°C | [2][3][4][5][6] |
| Solubility in Ethanol | ~50-100 mg/mL | [4][5] |
| Solubility in DMSO | ~50 mg/mL | [5] |
| Solubility in PBS (pH 7.2) | ~1.6 mg/mL | [7] |
| UV Maximum (λmax) | ~280 nm | [5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Weigh out 10 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube/vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2]
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of this compound. The exact parameters may need to be optimized for your specific HPLC system and column.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Hypersil ODS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid (or TFA) in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid (or TFA) in methanol or acetonitrile.
-
Degas the mobile phases before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase B.
-
Perform serial dilutions to create a calibration curve with a range of concentrations (e.g., 1 µg/mL to 100 µg/mL).[9]
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase B to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Detection Wavelength: 280 nm.[5]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. An example gradient is provided in the literature.[18]
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Troubleshooting Logic for Solution Precipitation
References
- 1. CAS 225937-10-0 | Catechin hydrate [phytopurify.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | COX | Antioxidant | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. repo.unand.ac.id [repo.unand.ac.id]
- 12. Interaction of Environmental Moisture with Powdered Green Tea Formulations: Relationship between Catechin Stability and Moisture-Induced Phase Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of creaming precipitate of tea catechins and caffeine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of total catechins in tea extracts by HPLC and spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing degradation of (+)-Catechin hydrate during sample preparation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of (+)-Catechin hydrate (B1144303) during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of (+)-Catechin hydrate in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
-
pH: Catechins are most stable in acidic conditions (pH < 4). As the pH increases, particularly above pH 7, the rate of degradation significantly increases.[1][2][3][4] Alkaline solutions can lead to almost complete degradation within minutes.[3]
-
Temperature: Higher temperatures accelerate the degradation of catechins. Storing solutions at low temperatures (e.g., 4°C) can significantly improve stability.
-
Oxygen: The presence of oxygen contributes to the oxidative degradation of catechins. It is advisable to work with deoxygenated solvents and minimize exposure to air.
-
Light: Exposure to light can also contribute to the degradation of catechins. Samples should be protected from light during preparation and storage.
-
Presence of Metal Ions: Certain metal ions can catalyze the oxidation of catechins.
Q2: What is the recommended solvent for dissolving this compound?
A2: The choice of solvent depends on the intended application.
-
For creating stock solutions, organic solvents such as ethanol (B145695), methanol (B129727), DMSO, and dimethylformamide (DMF) are suitable. This compound is readily soluble in these solvents.
-
For aqueous solutions, it is crucial to use an acidic buffer (pH < 4) to ensure stability. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in an appropriate aqueous buffer.
-
For extraction from plant materials, aqueous-organic solvent mixtures like methanol-water or acetone-water are commonly used.
Q3: How should I store my this compound stock and working solutions?
A3: Proper storage is critical to prevent degradation.
-
Solid Form: Store solid this compound at -20°C for long-term stability (≥4 years).
-
Stock Solutions (in organic solvent): Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.
-
Working Solutions (aqueous): Prepare fresh aqueous working solutions daily. If short-term storage is necessary, keep them at 2-4°C in an acidic buffer and protected from light.
Q4: I am observing a color change in my this compound solution. What does this indicate?
A4: A color change, often to a yellowish or brownish hue, is a visual indicator of catechin (B1668976) degradation and oxidation. This is more pronounced at higher pH and temperature. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: Can I do anything to actively stabilize my this compound solutions?
A5: Yes, several strategies can enhance stability:
-
Use of Antioxidants: Adding ascorbic acid (Vitamin C) to your solution can significantly increase the stability of catechins, particularly in neutral or alkaline conditions, by protecting them from oxidation.
-
Control pH: Maintain an acidic pH (ideally around 4) for your solutions.
-
Deoxygenate Solvents: Purging your solvents with an inert gas (e.g., nitrogen or argon) before use can minimize oxidative degradation.
-
Work at Low Temperatures: Perform sample preparation steps on ice or in a cold room whenever possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent analytical results (e.g., HPLC) | Degradation of this compound during sample preparation. | - Prepare samples in an acidic buffer (pH < 4).- Add a stabilizing agent like ascorbic acid.- Work at low temperatures (e.g., on ice).- Use deoxygenated solvents.- Prepare samples fresh before analysis. |
| Solution turns yellow/brown | Oxidation and degradation of catechins. | - Discard the solution and prepare a fresh one.- Ensure the pH is acidic.- Minimize exposure to oxygen and light. |
| Poor solubility in aqueous buffer | The pH of the buffer may be too high, or the concentration is too high. | - Use an acidic buffer (pH < 4).- The solubility of this compound in PBS (pH 7.2) is approximately 1.6 mg/ml. For higher concentrations, consider using a co-solvent like ethanol or DMSO, ensuring the final concentration of the organic solvent is compatible with your experiment. |
| Peak splitting or broadening in HPLC chromatogram | Epimerization of (+)-Catechin to (-)-Catechin. | - Epimerization is more likely to occur at higher temperatures. Maintain low temperatures during sample processing and storage. |
Quantitative Data Summary
Table 1: Effect of pH and Temperature on Catechin Degradation (24 hours)
| pH | Temperature | Total Catechin Decline (%) |
| 3 | 4°C | Almost no significant change |
| 4 | 4°C | Almost no significant change |
| 5 | 4°C | Almost no significant change |
| 6 | 4°C | Almost no significant change |
| 7 | 4°C | 21% |
| 3 | 25°C | No significant change |
| 4 | 25°C | No significant change |
| 5 | 25°C | No significant change |
| 6 | 25°C | No significant change |
| 7 | 25°C | Significant decline (EGCG decreased by 83%) |
| 3 | 100°C | ~15% |
| 4 | 100°C | ~24% |
| 5 | 100°C | ~41% |
| 6 | 100°C | ~57% |
| 7 | 100°C | ~96% |
Data synthesized from
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Prepare an Acidic Buffer: Prepare a 0.1 M citrate-phosphate buffer with a pH of 4.0.
-
Deoxygenate the Buffer: Sparge the buffer with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Add Stabilizer (Optional but Recommended): Add ascorbic acid to the deoxygenated buffer to a final concentration of 0.1% (w/v).
-
Dissolve this compound: Weigh the required amount of solid this compound and dissolve it in the prepared buffer. Gentle sonication can be used to aid dissolution.
-
Protect from Light: Wrap the container with aluminum foil or use an amber vial.
-
Storage: Store the solution at 4°C and use it within 24 hours for best results.
Protocol 2: Extraction of Catechins from Tea Leaves for HPLC Analysis
-
Sample Preparation: Weigh approximately 60 mg of dried, ground tea leaves into a centrifuge tube.
-
Extraction Solvent Preparation: Prepare an extraction solvent of 70% methanol containing 0.05% formic acid.
-
Extraction: Add 7 mL of the extraction solvent to the tea leaves. Vortex the mixture for 1 minute and then sonicate for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 7 mL of the extraction solvent and the supernatants combined.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: Depending on the expected concentration, dilute the sample with the extraction solvent prior to HPLC analysis.
-
Analysis: Analyze the sample by HPLC as soon as possible. If storage is needed, keep the vials at 4°C.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for preparing stable this compound solutions.
References
Validation & Comparative
A Comparative Analysis of (+)-Catechin Hydrate and Other Flavonoids in Cancer Research
In the landscape of oncological research, natural compounds are a focal point for the development of novel therapeutic and preventative strategies. Among these, flavonoids have garnered significant attention for their potential anti-cancer properties. This guide provides a detailed comparison of (+)-catechin hydrate (B1144303) against other prominent flavonoids, including quercetin (B1663063), epigallocatechin gallate (EGCG), luteolin, and myricetin (B1677590), with a focus on their efficacy in cancer research, supported by experimental data.
Comparative Efficacy: Anti-Proliferative and Apoptotic Effects
Flavonoids exert their anti-cancer effects through various mechanisms, primarily by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death). The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
A study on various cancer cell lines demonstrated that quercetin showed anti-proliferative activity, whereas catechin (B1668976) and epicatechin were not active in the tested models.[1] However, other research indicates that (+)-catechin hydrate does possess anti-cancer potential and can induce apoptosis in cancer cells.[2][3] For instance, this compound has been shown to inhibit the proliferation of MCF-7 human breast cancer cells and SiHa human cervical cancer cells, with an IC50 of 196.07 μg/mL for the latter.[2][4]
Comparatively, other flavonoids often exhibit more potent anti-proliferative effects. Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is consistently reported as one of the most effective anti-cancer polyphenols. Studies have shown that the anti-cancer activity of catechins generally follows the order: EGCG > ECG (epicatechin gallate) > EGC (epigallocatechin) > EC (epicatechin). The presence of a gallic acid group esterified to the catechin structure significantly enhances its anti-proliferative effects.
Luteolin and myricetin also demonstrate significant anti-cancer activities. Luteolin has been shown to inhibit the proliferation of various cancer cell lines with IC50 values ranging from 3 to 50 µM. Myricetin has also been found to inhibit the proliferation of hepatocellular carcinoma cells in a dose-dependent manner and shows selectivity for cancer cells over normal hepatocytes.
The following tables summarize the comparative anti-proliferative effects of these flavonoids on various cancer cell lines.
Table 1: Comparative Anti-Proliferative Activity (IC50) of Flavonoids on Breast Cancer Cell Lines
| Flavonoid | Cell Line | IC50 | Reference |
| This compound | MCF-7 | Not specified, but induces apoptosis | |
| Quercetin | MCF-7 | Exhibits anti-proliferative activity | |
| Myricetin | MCF-7 | 80 µM (induces apoptosis) |
Table 2: Comparative Anti-Proliferative Activity (IC50) of Flavonoids on Colon Cancer Cell Lines
| Flavonoid | Cell Line | IC50 | Reference |
| (+)-Catechin | Caco-2 | Inactive | |
| Quercetin | Caco-2 | Exhibits anti-proliferative activity | |
| EGCG | HCT-116 | Potent inhibition at 100 µM | |
| Myricetin | HT-29 | 47.6 ± 2.3 µM | |
| Myricetin | Caco-2 | 88.4 ± 3.4 µM |
Table 3: Comparative Anti-Proliferative Activity (IC50) of Flavonoids on Other Cancer Cell Lines
| Flavonoid | Cell Line | IC50 | Reference |
| This compound | SiHa (Cervical) | 196.07 µg/mL | |
| Quercetin | BxPC-3 (Pancreatic) | Exhibits anti-proliferative activity | |
| Luteolin | A431 (Epithelial) | 19 µM | |
| Luteolin | GLC4 (Lung) | 40.9 µM | |
| Myricetin | HepG2 (Liver) | Lower than normal hepatocytes | |
| Myricetin | SMMC-7721 (Liver) | Lower than normal hepatocytes |
Mechanisms of Action: Signaling Pathways
Flavonoids exert their anti-cancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
This compound: Research suggests that this compound induces apoptosis through a p53- and caspase-mediated pathway. It has been shown to upregulate the expression of pro-apoptotic genes like p53, caspase-3, -8, and -9 in MCF-7 breast cancer cells. In T47D breast cancer cells, catechin leads to G2/M cell cycle arrest by affecting the phosphorylation of JNK/SAPK and p38.
Quercetin: Quercetin has been observed to induce cell cycle arrest and apoptosis in various cancer cells.
Epigallocatechin Gallate (EGCG): EGCG is known to affect a wide array of signal transduction pathways, including JAK/STAT, MAPK, and PI3K/AKT. It can induce cell cycle arrest and apoptosis.
Luteolin: Luteolin can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways. It has been shown to inhibit the PI3K/Akt pathway.
Myricetin: Myricetin has been found to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. In some colon cancer cells, it induces apoptosis by enhancing the release of apoptosis-inducing factor (AIF) from mitochondria. It can also inhibit the PI3K/Akt/mTOR pathway.
Below is a generalized diagram illustrating the key signaling pathways targeted by these flavonoids in cancer cells.
Caption: Generalized signaling pathways affected by various flavonoids leading to anti-cancer effects.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of flavonoid anti-cancer activity.
1. Cell Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the flavonoid (e.g., this compound, quercetin) or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
-
2. Apoptosis Assay (TUNEL Assay)
-
Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Procedure:
-
Cell Culture and Treatment: Cancer cells are grown on coverslips and treated with the flavonoid of interest.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Cells are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.
-
Visualization: The incorporated label is visualized using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
-
3. Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
-
Procedure:
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in the lysate is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, caspases, Akt) followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The diagram below illustrates a typical experimental workflow for comparing the anti-cancer effects of different flavonoids.
Caption: A standard experimental workflow for the comparative analysis of flavonoids in cancer research.
References
- 1. Anti-proliferative effects of quercetin and catechin metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catechin hydrate inhibits proliferation and mediates apoptosis of SiHa human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for (+)-Catechin Hydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the precise quantification of (+)-Catechin hydrate (B1144303), a prominent flavonoid found in various natural products, including tea, cocoa, and fruits. The validation of HPLC methods is critical to ensure data accuracy, reliability, and reproducibility in research, quality control, and drug development. This guide provides an objective comparison of various validated HPLC methods for (+)-catechin hydrate analysis, supported by experimental data and detailed protocols.
Comparative Analysis of HPLC Method Validation Parameters
The following table summarizes the key validation parameters from different studies, offering a comparative overview of their performance for the analysis of catechins, including (+)-catechin.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (µg/mL) | 20–100[1] | 2–12 | 0.5–10.0[2] | 1–100[3] |
| Correlation Coefficient (r²) | >0.9999[1] | 0.9991 | 0.9998[2] | 0.9984–0.9995 |
| LOD (µg/mL) | - | 0.314 | - | < 0.2 |
| LOQ (µg/mL) | - | 1.148 | - | < 0.7 |
| Accuracy (% Recovery) | 96.12–110.48 | 99.83–101.08 | > 85 | - |
| Precision (%RSD) | <2.07 (Intra-day) | < 2 | < 5.5 | - |
| Precision (%RSD) | <6.65 (Inter-day) | < 2 | - | - |
Detailed Experimental Protocols
Herein, we detail the experimental methodologies for the key HPLC methods cited in the comparison table.
Method 1: Broad Range Catechin (B1668976) Analysis
This method is suitable for the simultaneous determination of six catechins and caffeine.
-
Instrumentation: HPLC system with UV detection.
-
Column: RP-18 column.
-
Mobile Phase: A gradient elution of water, methanol, and ethyl acetate (B1210297).
-
Detection Wavelength: 280 nm.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Temperature: Not specified.
Method 2: UV-Visible Spectroscopic Method (for comparison)
While not an HPLC method, this UV-Visible spectroscopic technique provides a simpler, alternative approach for catechin hydrate estimation.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Methanol: water (90:10).
-
λmax: 278 nm.
Method 3: HPLC for Topical Formulation Analysis
This method was developed and validated for catechin determination in topical formulations.
-
Instrumentation: HPLC with UV detection.
-
Column: RP-C18 column (300 x 3.9 mm; 10 µm).
-
Mobile Phase: Methanol/phosphoric acid 0.01 M (15:85, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm.
-
Temperature: 40°C.
Method 4: Rapid and Sensitive Catechin Determination in Tea
This automated method development workflow resulted in a fast and sensitive HPLC method for determining catechin levels.
-
Instrumentation: HPLC with UV detection.
-
Column: Accucore Phenyl-X.
-
Mobile Phase: A gradient of 20 mM ammonium (B1175870) acetate pH 3.8 buffer and acetonitrile.
-
Detection Wavelength: Not specified.
-
Run Time: 9.4 minutes, with separation of all seven catechins within 4 minutes.
Visualizing the HPLC Workflow
To better understand the process of HPLC analysis for this compound, the following diagrams illustrate the key workflows.
References
A Comparative Analysis of (+)-Catechin Hydrate and Other Prominent Polyphenols for Researchers and Drug Development Professionals
An in-depth guide to the antioxidant, anti-inflammatory, and bioavailability profiles of (+)-Catechin hydrate (B1144303), Quercetin, Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG), supported by experimental data and detailed methodologies.
Introduction
Polyphenols are a diverse class of naturally occurring compounds found in plants, renowned for their potential health benefits. Among these, (+)-Catechin hydrate and other prominent polyphenols such as Quercetin, Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG) have garnered significant attention from the scientific community for their potent antioxidant and anti-inflammatory properties. This guide provides a comprehensive comparative study of these key polyphenols, offering researchers, scientists, and drug development professionals a valuable resource for evaluating their therapeutic potential. The following sections present a detailed analysis of their performance in various experimental assays, complete with structured data tables, in-depth experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Biological Activities
The therapeutic efficacy of polyphenols is largely attributed to their antioxidant and anti-inflammatory capacities. This section provides a quantitative comparison of these activities for this compound and other selected polyphenols, along with an overview of their oral bioavailability, a critical factor for in vivo applications.
Antioxidant Activity
The antioxidant potential of these compounds was evaluated using two standard assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) in the DPPH assay represents the concentration of the polyphenol required to scavenge 50% of the DPPH radicals; a lower IC50 value indicates higher antioxidant activity. The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals and is expressed in Trolox equivalents (TE).
| Compound | DPPH IC50 (µM) | ORAC (µmol TE/g) |
| This compound | 18.4 - 32.3[1][2] | 1,253[3] |
| Quercetin | 8.5 - 15.2[1] | ~10,000 |
| Resveratrol | 25.6[4] | ~3,000 |
| Curcumin | 5.8 - 28.5 | ~130,000 |
| EGCG | 4.5 - 9.1[2] | 9,069 |
Table 1: Comparative Antioxidant Activity of Selected Polyphenols.
Anti-inflammatory Activity
The anti-inflammatory properties of these polyphenols are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs). The data below summarizes the inhibitory effects of these compounds on inflammatory markers.
| Compound | Target | Effect |
| This compound | TNF-α, IL-1, IL-6, IL-12, iNOS, COX-2 | Inhibition of gene expression[5] |
| Quercetin | TNF-α, IL-1β, IL-6 | Inhibition of cytokine release |
| Resveratrol | TNF-α, IL-1β, IL-6 | Suppression of cytokine expression[6] |
| Curcumin | TNF-α, IL-1, IL-2, IL-6, IL-8, IL-12 | Inhibition of cytokine production |
| EGCG | TNF-α, IL-1β, IL-6, iNOS | Suppression of gene expression[6] |
Table 2: Comparative Anti-inflammatory Activity of Selected Polyphenols.
Oral Bioavailability
The bioavailability of a compound is a crucial determinant of its in vivo efficacy. Polyphenols, in general, exhibit relatively low oral bioavailability due to factors such as poor absorption and rapid metabolism. The following table provides a comparative overview of the oral bioavailability of the selected polyphenols in humans.
| Compound | Oral Bioavailability (%) |
| This compound | <5% |
| Quercetin | <2% |
| Resveratrol | <1%[7] |
| Curcumin | ~1%[6] |
| EGCG | 0.1 - 1.0%[7] |
Table 3: Comparative Oral Bioavailability of Selected Polyphenols in Humans.
Key Signaling Pathways
Polyphenols exert their biological effects by modulating various cellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Nrf2/ARE pathways, which are central to the inflammatory response and antioxidant defense, respectively.
Caption: The NF-κB signaling pathway and points of inhibition by polyphenols.
Caption: The Nrf2/ARE signaling pathway and points of activation by polyphenols.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and protected from light.
-
Sample Preparation : Dissolve the test compounds (this compound and other polyphenols) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Assay Procedure :
-
Add 100 µL of the DPPH solution to 100 µL of each sample dilution in a 96-well microplate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control containing methanol instead of the sample is also measured.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals.
-
Reagent Preparation :
-
Prepare a fluorescein (B123965) stock solution in 75 mM phosphate (B84403) buffer (pH 7.4).
-
Prepare a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution in the same buffer. AAPH is the peroxyl radical generator.
-
Prepare a Trolox stock solution to be used as the standard.
-
-
Assay Procedure :
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the sample, standard (Trolox), or blank (phosphate buffer) to the appropriate wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).
-
-
Calculation : The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the Trolox standard. Results are expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the polyphenols for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure :
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[1]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Incubate the plate for an additional 2-4 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells).
Caption: A generalized workflow for the in vitro assays described.
Conclusion
This comparative guide provides a valuable resource for researchers and professionals in the field of drug development by systematically presenting the antioxidant, anti-inflammatory, and bioavailability data for this compound and other key polyphenols. The provided experimental protocols and pathway diagrams offer a practical framework for further investigation and development of these promising natural compounds for therapeutic applications. While all the discussed polyphenols exhibit significant biological activities, their low bioavailability remains a critical challenge that needs to be addressed to unlock their full therapeutic potential. Future research should focus on the development of novel delivery systems and formulations to enhance the in vivo efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catechin content of 18 teas and a green tea extract supplement correlates with the antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catechin attenuates TNF-α induced inflammatory response via AMPK-SIRT1 pathway in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin, Epigallocatechin Gallate, Curcumin, and Resveratrol: From Dietary Sources to Human MicroRNA Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol, Epigallocatechin Gallate and Curcumin for Cancer Therapy: Challenges from Their Pro-Apoptotic Properties [mdpi.com]
A Comparative Guide to the Quantification of (+)-Catechin Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of (+)-catechin hydrate (B1144303), a polyphenolic compound widely studied for its antioxidant and potential therapeutic properties. The following sections detail the experimental protocols and performance characteristics of three prevalent techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. The data presented is compiled from various scientific studies to aid researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, and sample matrix complexity.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of (+)-catechin hydrate in various samples, ranging from plant extracts to biological fluids. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.99[1][2] | ≥0.9990[3] | 0.9964 - 0.9991[4][5] |
| Limit of Detection (LOD) | 7.8 µg/mL[3] | Not explicitly stated for (+)-catechin | 0.314 - 0.68 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 15.6 µg/mL[3] | Not explicitly stated for (+)-catechin | 1.148 - 2.07 µg/mL[5][6] |
| Accuracy (% Recovery) | 82.2 - 102.1%[7] | 86.19–114.62%[3] | 95.77 - 101.08%[5][6] |
| Precision (%RSD) | <2.0% (Intra-assay)[1] | 0.20–8.00%[3] | <2%[5] |
| Selectivity | High | Very High | Moderate to Low |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of catechins due to its high resolution and sensitivity.
a) Sample Preparation: A stock solution of this compound is prepared by accurately weighing 25mg of the standard and dissolving it in a 25ml volumetric flask with a methanol (B129727):water (90:10) solvent, followed by sonication for 10 minutes.[5] Working standards are prepared by serial dilution of the stock solution. For plant materials, extraction is typically performed with methanol or ethanol, followed by filtration.[8][9]
b) Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% trifluoroacetic acid in water (e.g., 25:75 v/v) or a gradient elution can be employed.[1][9] A mobile phase of methanol-water-acetic acid (15:84:1 v/v/v) has also been reported.[2]
-
Detection: UV detection is performed at a wavelength of 210 nm, 278 nm, or 280 nm.[1][2][9]
-
Column Temperature: The column is typically maintained at 25°C or 35°C.[1][9]
c) Validation Parameters: The method is validated for linearity, precision, accuracy, and sensitivity according to ICH guidelines.[5] Linearity is assessed by constructing a calibration curve from a series of standard solutions. Precision is determined by analyzing replicate samples on the same day (intra-day) and on different days (inter-day). Accuracy is evaluated through recovery studies by spiking a blank matrix with known concentrations of the analyte.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior selectivity and sensitivity, making it ideal for complex matrices and low concentration samples.
a) Sample Preparation: For biological samples such as human plasma, protein precipitation is performed, often followed by enzymatic hydrolysis.[10] For other samples, a simple dilution or solid-phase extraction may be employed.[3]
b) LC-MS/MS Conditions:
-
Chromatography: A reversed-phase column (e.g., C18) is used with a gradient elution. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of formic acid (e.g., 0.1%).[11][12]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[3] The specific precursor-to-product ion transitions for (+)-catechin are monitored for quantification. Ionization is typically achieved using an electrospray ionization (ESI) source.[10]
c) Data Analysis: Quantification is based on the peak area ratio of the analyte to a suitable internal standard. The method is validated for linearity, precision, accuracy, and stability.[10]
UV-Visible Spectrophotometry
This method is simpler and more accessible but generally less specific than chromatographic techniques. It is often used for the determination of total catechin (B1668976) content.
a) Method 1: Direct UV Absorbance
-
Principle: This method relies on the direct measurement of the absorbance of this compound in a suitable solvent.
-
Procedure: A stock solution is prepared by dissolving a known amount of this compound in a solvent such as a methanol:water mixture (90:10).[5] Serial dilutions are made to prepare calibration standards. The absorbance of the standards and samples is measured at the wavelength of maximum absorbance (λmax), which is approximately 278 nm.[5]
-
Quantification: The concentration of this compound in the sample is determined from a calibration curve of absorbance versus concentration.[5]
b) Method 2: Colorimetric Reaction (e.g., Vanillin-H₂SO₄ Assay)
-
Principle: This method is based on the reaction of catechins with vanillin (B372448) in an acidic medium to form a colored complex.
-
Procedure: An aliquot of the sample or standard is mixed with a vanillin-sulfuric acid reagent.[4] After a specific incubation period, the absorbance of the resulting colored solution is measured at a specific wavelength, typically around 500 nm.[4]
-
Quantification: A calibration curve is prepared using known concentrations of (+)-catechin standard, and the concentration in the sample is determined by interpolation.[4]
Visualized Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of this compound.
Caption: General workflow for this compound quantification.
This guide provides a foundational understanding of the methods available for the quantification of this compound. The choice of method should be guided by the specific research question, the nature of the sample matrix, and the available instrumentation. For high-throughput analysis and complex matrices, LC-MS/MS is often the preferred method, while HPLC-UV provides a robust and reliable alternative. UV-Vis spectrophotometry is a cost-effective option for preliminary studies or for the determination of total catechin content.
References
- 1. daneshyari.com [daneshyari.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study on Quantification of Total Catechins Using UV-Vis Spectrophotometric Method and High Performance Liquid Chromatography Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of catechins in green tea leaves by HPLC compared to spectrophotometry | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. scielo.br [scielo.br]
- 10. Development and validation of a high-throughput assay for the quantification of multiple green tea-derived catechins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orthogonal analytical methods for botanical standardization: Determination of green tea catechins by qNMR and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Elucidation of Novel Stable and Reactive Metabolites of Green Tea Catechins and Alkyl Gallates by LC-MS/MS [mdpi.com]
A Comparative Analysis of (+)-Catechin Hydrate and Green Tea Extract: Efficacy in Antioxidant and Anti-inflammatory Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a purified active compound and its natural source is critical. This guide provides a detailed comparison of the in vitro efficacy of (+)-Catechin hydrate (B1144303), a key flavonoid, and a standardized green tea extract, focusing on their antioxidant and anti-inflammatory properties. This analysis is supported by experimental data and detailed methodologies to aid in research and development decisions.
Green tea (Camellia sinensis) is renowned for its health benefits, largely attributed to its rich composition of polyphenolic compounds known as catechins. Among these, (+)-Catechin is a significant component. While green tea extract offers a complex mixture of various catechins and other phytochemicals, (+)-Catechin hydrate provides a purified form of a single catechin (B1668976) molecule. This comparison aims to elucidate the relative effectiveness of the isolated compound versus the composite extract.
Quantitative Comparison of Bioactivities
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)
| Substance | IC50 Value (µg/mL) | Reference Compound | Key Findings |
| This compound | ~19.99[1] | Ascorbic Acid, Trolox | Possesses significant antioxidant activity, though generally reported to be less potent than other catechins like EGCG.[1] |
| Green Tea Extract | 0.54 - 213.20 | Ascorbic Acid, Trolox | The antioxidant activity of green tea extract varies widely depending on the catechin profile and extraction method. Some extracts demonstrate very potent radical scavenging activity.[2][3][4] |
IC50 (Inhibitory Concentration 50) is the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.
Table 2: Comparison of Anti-inflammatory Activity (Inhibition of Albumin Denaturation)
| Substance | IC50 Value (µg/mL) | Reference Compound | Key Findings |
| This compound | Data not available in direct comparison | Diclofenac Sodium | While catechin is known to possess anti-inflammatory properties, specific IC50 values from protein denaturation assays are not readily found in comparative studies. |
| Green Tea Extract (Aqueous) | ~7.10 | Diclofenac Sodium | Green tea extract demonstrates potent anti-inflammatory effects by inhibiting protein denaturation. |
IC50 (Inhibitory Concentration 50) is the concentration of the substance required to inhibit 50% of protein denaturation. A lower IC50 value indicates greater anti-inflammatory activity.
Discussion of Efficacy
The available data suggests that while this compound is an active antioxidant, green tea extract, which contains a synergistic blend of various catechins including the highly potent Epigallocatechin gallate (EGCG), may exhibit stronger antioxidant and anti-inflammatory effects in some assays. The wide range of IC50 values reported for green tea extract underscores the importance of standardization based on its catechin content. The higher flavonoid content in green tea is often cited as the reason for its superior activity compared to individual, non-gallated catechins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound or extract.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from purple to yellow and a decrease in absorbance.
Detailed Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Preparation of Test Samples: Stock solutions of this compound and green tea extract are prepared in methanol. A series of dilutions are then made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test samples. A control containing only DPPH and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.
Inhibition of Protein Denaturation Assay
This in vitro assay is used to assess the anti-inflammatory properties of a substance.
Principle: Inflammation can be induced by the denaturation of proteins. This assay measures the ability of a substance to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin.
Detailed Methodology:
-
Preparation of Protein Solution: A 1% w/v solution of bovine serum albumin (BSA) or egg albumin is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Preparation of Test Samples: Stock solutions of this compound and green tea extract are prepared. A series of dilutions are then made.
-
Reaction Mixture: A defined volume of the protein solution is mixed with varying concentrations of the test samples. A control containing only the protein solution and the vehicle is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.
-
Heat-induced Denaturation: The mixtures are then heated in a water bath at 70°C for 5-10 minutes to induce protein denaturation.
-
Cooling and Absorbance Measurement: After cooling, the turbidity of the solutions is measured as absorbance at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
Signaling Pathways and Mechanisms of Action
Both this compound and green tea extract exert their biological effects through the modulation of key cellular signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it promotes the transcription of inflammatory genes. Both catechins and green tea extract have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators.
Caption: NF-κB signaling pathway and points of inhibition by catechins.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Green tea catechins are known to be potent activators of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses.
Caption: Nrf2 signaling pathway and its activation by green tea catechins.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of this compound and green tea extract.
Caption: Workflow for comparing the efficacy of (+)-Catechin and GTE.
Conclusion
This guide provides a comparative overview of the in vitro antioxidant and anti-inflammatory efficacy of this compound and green tea extract. While both exhibit beneficial activities, the complex phytochemical profile of green tea extract, rich in a variety of catechins, may offer a synergistic effect, leading to more potent bioactivity in some experimental models. However, the variability in the composition of green tea extracts necessitates careful standardization for reliable and reproducible research outcomes. For studies requiring a precise understanding of the mechanism of a single molecular entity, this compound serves as an invaluable tool. The choice between the pure compound and the extract will ultimately depend on the specific research question and the desired application. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of their relative efficacies.
References
The Dichotomy of (+)-Catechin Hydrate Efficacy: A Comparative Guide to In Vitro and In Vivo Performance
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of (+)-Catechin hydrate (B1144303), a widely studied polyphenolic compound known for its antioxidant, anti-inflammatory, and anticancer properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance analysis, detailing the methodologies behind the findings and illustrating the key signaling pathways involved.
Quantitative Efficacy Overview
The biological activities of (+)-Catechin hydrate have been demonstrated across a range of experimental models. While in vitro studies reveal potent effects at micromolar concentrations, in vivo studies often require higher dosages to achieve therapeutic outcomes, highlighting the challenges of bioavailability and metabolism.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Assay | Cell Line / Model | Key Findings | Reference |
| Antioxidant | ABTS Radical Scavenging | Chemical Assay | IC50: 3.12 ± 0.51 µg/mL | |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | 0.542 ± 0.003 mM FeSO4/100 µg | [1] | |
| Anticancer | MTT Assay | MCF-7 (Breast Cancer) | IC50: Not explicitly defined, but significant apoptosis at 150-300 µg/mL | [2][3] |
| MTT Assay | SiHa (Cervical Cancer) | IC50: 196.07 µg/mL at 24h | ||
| MTT Assay | HeLa (Cervical Cancer) | IC50: 32.59 ± 0.032 µg/mL | ||
| Anti-inflammatory | Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | Significant decrease in LPS-induced NO production at 10-40 µg/mL | |
| COX-1 Inhibition | Enzyme Assay | IC50: 1.4 µM |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: In Vivo Efficacy of this compound
| Biological Activity | Animal Model | Dosage and Administration | Key Findings | Reference |
| Antioxidant | High Sucrose High Fat Diet-fed Rats | Not specified | Normalized cardiac antioxidant enzyme (SOD, GST, GR, GPx) activities | |
| Anti-inflammatory | Cerulein-induced Chronic Pancreatitis (Mice) | 1, 5, or 10 mg/kg (i.p.) | Markedly inhibited glandular destruction and inflammation | |
| Benzo[a]pyrene-induced Lung Toxicity (Mice) | 20 and 40 mg/kg (pre-treatment) | Attenuated inflammation by regulating TNF-α, NF-κB, and COX-2 | ||
| Neuroprotection | Focal Cerebral Ischemia (Rats) | 20 mg/kg (pretreatment for 21 days) | Reduced neuronal damage and secondary injuries |
i.p.: Intraperitoneal injection.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways implicated in cell survival, proliferation, and inflammation.
TP53/Caspase-Mediated Apoptosis
In vitro studies on breast and cervical cancer cells have shown that this compound can induce apoptosis by upregulating the expression of the tumor suppressor protein p53 and activating the caspase cascade. This leads to programmed cell death in cancer cells.
TGF-β/Smad2 Signaling Pathway
In an in vivo model of chronic pancreatitis, this compound was found to exert anti-fibrotic effects by inactivating the TGF-β/Smad2 signaling pathway. This pathway is a key regulator of fibrosis and inflammation.
NF-κB Signaling Pathway
Catechins have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is a crucial mechanism for the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SiHa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-600 µg/mL). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the treatment for specific time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
In Vivo Anti-inflammatory Activity (Cerulein-Induced Pancreatitis Model)
This protocol describes the evaluation of the anti-inflammatory effects of this compound in a mouse model of chronic pancreatitis.
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Pancreatitis: Chronic pancreatitis is induced by intraperitoneal injections of cerulein (50 µg/kg), six times a day at 1-hour intervals, four times a week for three weeks.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., ethanol) intraperitoneally.
-
Prophylactic Treatment Groups: Receive this compound (1, 5, or 10 mg/kg, i.p.) 1 hour before the first daily cerulein injection.
-
Curative Treatment Group: Receives this compound (5 mg/kg, i.p.) for one or two weeks after the first week of cerulein injections.
-
-
Sacrifice and Tissue Collection: After three weeks, mice are sacrificed, and the pancreas is collected for histological and biochemical analysis.
-
Analysis:
-
Histology: Pancreatic tissue sections are stained with Hematoxylin and Eosin (H&E) to assess glandular destruction and inflammation.
-
Biochemical Analysis: Markers of inflammation and fibrosis are measured in pancreatic tissue homogenates.
-
Conclusion
This compound demonstrates significant antioxidant, anti-inflammatory, and anticancer efficacy in both in vitro and in vivo settings. However, a clear distinction exists between the concentrations required for in vitro effects and the dosages needed for in vivo efficacy, underscoring the importance of formulation and delivery strategies to enhance bioavailability. The modulation of key signaling pathways such as TP53/Caspase, TGF-β/Smad2, and NF-κB provides a mechanistic basis for its observed therapeutic potential. Further research focusing on clinical trials is warranted to translate these preclinical findings into therapeutic applications.
References
Enhancing (+)-Catechin Hydrate Bioavailability: A Comparative Guide to Advanced Formulations
For Researchers, Scientists, and Drug Development Professionals
(+)-Catechin hydrate (B1144303), a potent antioxidant flavonoid, holds significant promise for various therapeutic applications. However, its clinical efficacy is often hampered by poor oral bioavailability, primarily due to low aqueous solubility, extensive first-pass metabolism, and instability in the gastrointestinal tract. To overcome these limitations, various advanced drug delivery systems have been developed. This guide provides an objective comparison of different (+)-Catechin hydrate formulations, supported by experimental data, to aid researchers in selecting and developing optimal delivery strategies.
Comparative Bioavailability of this compound Formulations
The following table summarizes the pharmacokinetic parameters of different this compound formulations from preclinical studies. These formulations have demonstrated a significant improvement in bioavailability compared to unformulated this compound.
| Formulation | Animal Model | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Free this compound | Rat | 30 mg/kg (oral) | 1.8 ± 0.2 | 2.0 | 8.2 ± 1.1 | 1.0 | [1] |
| PLGA Nanocapsules | Mouse | 2.5 mg/kg (IV) | - | - | - | - | [2] |
| Chitosomes | Rat | Not Specified | Significantly Higher vs. Free Catechin (B1668976) | Sustained | Significantly Higher vs. Free Catechin | - | [3][4] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Rat | 30 mg/kg (oral) | 3.9 ± 0.4 | 4.0 | 19.4 ± 2.1 | 2.37 | [1] |
| Chitosan-Coated PLGA Nanoparticles | Rat | Not Specified | Improved vs. Uncoated Nanoparticles | - | Highly Significant Improvement | - |
Note: A direct head-to-head comparison of all formulations in a single study is not available. The data presented is compiled from different studies and should be interpreted with consideration of the varying experimental conditions. The primary takeaway is the substantial improvement each advanced formulation offers over the conventional administration of free this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited bioavailability studies.
Preparation of Formulations
-
Poly(lactic-co-glycolic acid) (PLGA) Nanocapsules: A modified emulsion-diffusion-evaporation method is employed. Briefly, this compound and PLGA are dissolved in an organic solvent (e.g., ethyl acetate). This organic phase is then emulsified in an aqueous solution containing a stabilizer (e.g., didodecyldimethylammonium (B1216837) bromide and Tween 20) using a high-speed stirrer. The organic solvent is subsequently removed by evaporation under reduced pressure, leading to the formation of nanocapsules.
-
Chitosomes (Chitosan-Coated Liposomes): Chitosomes are typically prepared using the ethanol (B145695) injection method. A lipid mixture (e.g., soy phosphatidylcholine and cholesterol) and this compound are dissolved in ethanol. This ethanolic solution is then injected into an aqueous phase containing chitosan (B1678972) under magnetic stirring. The self-assembly of lipids and electrostatic interaction with chitosan results in the formation of chitosomes.
-
Self-Double-Emulsifying Drug Delivery System (SDEDDS): This formulation involves a water-in-oil (w/o) emulsion and a hydrophilic surfactant. The w/o emulsion is prepared by homogenizing an aqueous phase containing the drug into an oil phase (e.g., Labrafac) with a fatty acid (e.g., oleic acid). This primary emulsion is then mixed with a hydrophilic surfactant (e.g., Tween 80) to form the SDEDDS pre-concentrate.
-
Chitosan-Coated PLGA Nanoparticles: These are synthesized using a double emulsion-solvent evaporation technique. An aqueous solution of this compound is emulsified in a solution of PLGA in an organic solvent (e.g., dichloromethane) to form a primary water-in-oil emulsion. This is then further emulsified in an aqueous solution of a stabilizer (e.g., polyvinyl alcohol) to create a water-in-oil-in-water (w/o/w) double emulsion. The organic solvent is evaporated, and the resulting nanoparticles are then coated with chitosan by incubating them in a chitosan solution.
In Vivo Bioavailability Studies
-
Animal Models: Male Wistar rats or Swiss albino mice are commonly used. The animals are typically fasted overnight before the experiment with free access to water.
-
Administration: Formulations are administered orally via gavage. Intravenous administration is used to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from the retro-orbital plexus or tail vein at predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Drug Quantification: The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) with UV or electrochemical detection, or by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for higher sensitivity and specificity.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the rationale behind enhancing bioavailability, the following diagrams are provided.
References
A Head-to-Head Comparison of (+)-Catechin Hydrate and Quercetin for Researchers
An Objective Guide to Two Potent Flavonoids in Drug Development
For researchers in pharmacology and drug development, selecting the right flavonoid scaffold is a critical decision driven by specific therapeutic goals. Among the most studied are (+)-Catechin hydrate (B1144303) and quercetin (B1663063), both renowned for their potent antioxidant, anti-inflammatory, and anticancer properties. While often grouped, their efficacy and mechanisms of action exhibit significant differences. This guide provides a head-to-head comparison of their performance, supported by experimental data, to inform compound selection for further investigation.
Quantitative Performance Data
The following tables summarize the comparative efficacy of (+)-Catechin hydrate and quercetin in key assays.
Table 1: Antioxidant Activity
| Assay | This compound | Quercetin | Key Findings |
| DPPH Radical Scavenging (IC50) | 5.06 ± 0.08 µM[1] | 4.36 ± 0.10 µM[1] | Quercetin demonstrates slightly higher potency in scavenging the DPPH radical.[1] |
| ABTS Radical Scavenging | High scavenging capacity[2][3] | High scavenging capacity | Both compounds are highly effective ABTS radical scavengers. Catechins, as a class, show the highest ABTS-scavenging capacity in comparative studies. |
| Ferric Reducing Antioxidant Power (FRAP) | High reducing power | High reducing power | Catechins exhibit the highest stoichiometry of Fe³⁺ reduction in FRAP assays compared to other flavonoids. |
Table 2: Anticancer Properties (Cell Viability)
| Cell Line | Assay | This compound (Effect at Conc.) | Quercetin (Effect at Conc.) | Key Findings |
| Jurkat (Leukemia) | MTT | No significant effect up to 50 µM | ~50% proliferation inhibition at 50 µM (48h) | Quercetin shows significantly superior anti-proliferative activity against leukemia lymphocytes compared to catechin (B1668976) at the same concentration. |
| MCF-7 (Breast Cancer) | Cell Proliferation | Modest effect even at 20 µM | Potent inhibitor of cell proliferation at 5 µM and 20 µM | Quercetin is a more potent inhibitor of breast cancer cell proliferation than catechin. |
Table 3: Anti-inflammatory Effects
| Model | Key Markers | This compound | Quercetin | Key Findings |
| LPS-stimulated RAW 264.7 Macrophages | NO, TNF-α, IL-1β | Inhibition | Inhibition | Both compounds inhibit key pro-inflammatory molecules. When used in combination, they exhibit a synergistic effect, more strongly suppressing NF-κB and MAPK signaling than either compound alone. |
| Collagen-Induced Arthritis (in vivo) | IL-1β, IL-6, IL-17A | Dose-dependent reduction in mRNA levels | Known inhibitor of inflammatory cytokines | Catechin effectively reduces pro-inflammatory cytokine expression in an in vivo arthritis model. |
Modulation of Signaling Pathways
Both flavonoids exert their effects by modulating multiple intracellular signaling pathways. Quercetin, in particular, has been shown to be a potent inhibitor of kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways. (+)-Catechin also influences critical pathways, including those involved in apoptosis and inflammation like TP53/Caspase and NF-κB.
Signaling Pathways Overview
Caption: Key signaling pathways modulated by Quercetin and this compound.
Experimental Protocols & Workflows
Detailed and reproducible methodologies are paramount for research and development. Below are standardized protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a hydrogen donor, which is indicative of its free radical scavenging ability.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve this compound, quercetin, and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of each sample dilution. A blank well should contain 180 µL of DPPH solution and 20 µL of the solvent.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Read the absorbance at 515-517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Caption: Experimental workflow for the MTT cell viability assay.
Protocol:
-
Cell Plating: Seed cells (e.g., Jurkat) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and quercetin. Include untreated cells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (37°C, 5% CO₂), allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).
Western Blot for NF-κB Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, making it ideal for analyzing the activation state of signaling pathways like NF-κB.
Caption: Experimental workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages) and allow them to adhere. Pre-treat with desired concentrations of this compound or quercetin for 1 hour. Stimulate with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against phosphorylated p65, IκBα, or a loading control like GAPDH) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification.
Conclusion
Both this compound and quercetin are flavonoids with significant therapeutic potential. Experimental data indicates that quercetin generally exhibits superior anti-proliferative activity against cancer cell lines and slightly more potent radical-scavenging activity in certain assays. This compound demonstrates strong antioxidant and anti-inflammatory properties , effectively reducing pro-inflammatory cytokines in vivo.
Notably, the synergistic anti-inflammatory effects observed when the two are combined suggest that their mechanisms, while overlapping, are complementary. For researchers, the choice between them depends on the target application: quercetin may be a more promising lead for direct anticancer applications, whereas (+)-catechin is a strong candidate for conditions where modulating inflammation and oxidative stress is the primary goal. Further investigation into their combined use may unlock enhanced therapeutic strategies.
References
Differentiating (+)-Catechin from (±)-Catechin: A Guide for Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of phytochemical analysis and drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit distinct biological activities. This guide provides a comprehensive comparison of analytical techniques to differentiate the pure enantiomer (+)-catechin from its racemic mixture, (±)-catechin. We present supporting experimental data, detailed protocols for key analytical methods, and visualizations of an analytical workflow and a relevant biological signaling pathway to illustrate the significance of stereoisomeric differentiation.
Understanding the Challenge: (+)-Catechin vs. (±)-Catechin
(+)-Catechin is one of the four stereoisomers of catechin (B1668976), a flavan-3-ol (B1228485) widely found in plants. Its enantiomer is (-)-catechin (B126292). A racemic mixture, denoted as (±)-catechin, contains equal amounts of (+)-catechin and (-)-catechin. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral entities, such as biological receptors or chiral chromatographic stationary phases, can differ significantly. This necessitates the use of specialized analytical techniques to distinguish and quantify them.
Comparison of Analytical Techniques
The differentiation of (+)-catechin from its racemic mixture relies on chiral separation techniques. The most common and effective methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Capillary Electrophoresis (CCE). Circular Dichroism (CD) spectroscopy is another valuable tool for confirming the stereochemical identity.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CCE) | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase or a chiral mobile phase additive, leading to different retention times. | Differential migration of enantiomers in a capillary under the influence of an electric field and a chiral selector in the buffer. | Differential absorption of left and right circularly polarized light by chiral molecules, providing information on absolute configuration. |
| Primary Use | Quantitative separation and analysis of enantiomers. | High-efficiency separation of enantiomers, particularly in complex matrices. | Qualitative confirmation of enantiomeric identity and purity. |
| Sample Throughput | Moderate | High | High |
| Resolution | Good to excellent, depending on the chiral stationary phase and mobile phase composition. | Excellent, often providing baseline separation. | Not a separation technique. |
| Limit of Detection (LOD) | Typically in the low µg/mL to ng/mL range.[1] | Typically in the ng/mL range. | Dependent on the chromophore and concentration. |
| Instrumentation | HPLC system with a chiral column or chiral mobile phase additive, and a suitable detector (e.g., UV, MS). | Capillary electrophoresis system with a suitable detector (e.g., UV). | CD Spectropolarimeter. |
| Advantages | Well-established, robust, and scalable for preparative separations. | High separation efficiency, low sample and solvent consumption. | Provides absolute configuration information. |
| Disadvantages | Can be costly due to expensive chiral columns; method development can be time-consuming. | Can be sensitive to matrix effects; lower loading capacity compared to HPLC. | Does not separate enantiomers; requires pure samples for accurate analysis. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the enantioseparation of catechin using a chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis or Photodiode Array (PDA) detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H)
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
(+)-Catechin and (±)-Catechin standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and ethanol in a suitable ratio (e.g., 80:20 v/v) with the addition of 0.1% TFA. The optimal ratio may need to be determined empirically.
-
Standard Solution Preparation: Prepare stock solutions of (+)-catechin and (±)-catechin in the mobile phase at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions to a suitable concentration range (e.g., 1-100 µg/mL).
-
Chromatographic Conditions:
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: n-Hexane:Ethanol (e.g., 80:20 v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the (+)-catechin standard to determine its retention time.
-
Inject the (±)-catechin standard. Two peaks corresponding to the (+) and (-) enantiomers should be observed.
-
Inject the sample solution to be analyzed.
-
-
Quantification: The concentration of each enantiomer in the sample can be determined by comparing the peak area with the calibration curve generated from the working standard solutions.
Chiral Capillary Electrophoresis (CCE)
This protocol outlines a method for the separation of catechin enantiomers using a chiral selector in the running buffer.
Instrumentation:
-
Capillary Electrophoresis (CE) system
-
UV-Vis or Photodiode Array (PDA) detector
-
Fused-silica capillary
Reagents:
-
Boric acid
-
Sodium tetraborate (B1243019)
-
Sodium hydroxide
-
β-cyclodextrin (or a derivative like succinyl-β-cyclodextrin) as the chiral selector
-
(+)-Catechin and (±)-Catechin standards
Procedure:
-
Running Buffer Preparation: Prepare a 100 mM borate (B1201080) buffer by dissolving appropriate amounts of boric acid and sodium tetraborate in deionized water and adjusting the pH to approximately 9.8 with sodium hydroxide. Add the chiral selector (e.g., 5 mM mono-succinyl-β-cyclodextrin) to the buffer.
-
Standard Solution Preparation: Prepare stock solutions of (+)-catechin and (±)-catechin in the running buffer at a concentration of 1 mg/mL. Prepare working standard solutions by diluting the stock solutions.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., effective length 40 cm
-
Running Buffer: 100 mM borate buffer (pH 9.8) containing 5 mM mono-succinyl-β-cyclodextrin.
-
Applied Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: 210 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
-
Analysis:
-
Flush the capillary with the running buffer.
-
Inject the (+)-catechin standard to determine its migration time.
-
Inject the (±)-catechin standard to observe the separation of the two enantiomers.
-
Inject the sample solution.
-
-
Quantification: The concentration of each enantiomer can be determined from the peak area relative to a calibration curve.
Visualizing the Workflow and Biological Significance
To further aid in the understanding of the analytical process and the importance of stereospecific analysis, the following diagrams are provided.
The biological activity of catechins can be stereospecific. For instance, studies have shown that (+)-catechin can induce oxidative stress in aortic tissue by increasing the activity of angiotensin-converting enzyme (ACE) and subsequent production of reactive oxygen species (ROS), while (-)-catechin does not exhibit this effect.[2] This highlights the critical need to analyze enantiomerically pure compounds in biological studies.
References
Safety Operating Guide
Proper Disposal of (+)-Catechin Hydrate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of (+)-Catechin hydrate (B1144303), designed for researchers, scientists, and professionals in the drug development field. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Core Principles of Chemical Waste Disposal
The disposal of (+)-Catechin hydrate must always comply with local, state, and federal regulations.[1][2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following procedures are based on general safety data sheet recommendations.
Step-by-Step Disposal Protocol
-
Container Management:
-
Do not mix this compound with other waste materials.
-
Keep the chemical in its original container whenever possible.
-
Empty containers that have not been decontaminated should be treated as the product itself. Before disposing of a used container, ensure it is completely empty.
-
-
Waste Collection and Storage:
-
Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the waste container tightly sealed.
-
Label the waste container clearly as "this compound waste" for proper identification.
-
-
Spill Management:
-
In the event of a spill, immediately clean the area.
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it into a clean, dry, and sealable container for disposal.
-
For wet spills, absorb the material with an inert, non-combustible absorbent and place it in a labeled container for disposal.
-
After cleanup, wash the spill area with water, but prevent runoff from entering drains. If contamination of drains or waterways occurs, notify emergency services.
-
-
Final Disposal:
-
Engage a licensed waste disposal company for the final disposal of this compound.
-
Alternatively, consult your local or state waste management authority for approved disposal facilities and methods.
-
Approved disposal methods may include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a suitable combustible material.
-
Crucially, do not allow this compound to enter drains or waterways.
-
Personal Protective Equipment (PPE) During Disposal
When handling this compound for disposal, it is essential to wear appropriate personal protective equipment, including:
-
Protective gloves
-
Safety glasses or eye protection
-
A lab coat or other protective clothing
-
In cases of dust generation, a dust respirator should be used.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (+)-Catechin Hydrate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling (+)-Catechin hydrate (B1144303), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE) and Disposal Summary
Proper handling and disposal of (+)-Catechin hydrate are critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and disposal methods.
| Category | Recommendation | Details |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1][2] | It is advised not to wear contact lenses when handling this substance.[1] |
| Skin Protection | Protective gloves and impervious clothing. | Remove and wash contaminated clothing before reuse. |
| Respiratory Protection | Use a dust respirator or a filter type P2 respirator in a well-ventilated area. | Ensure that maintenance, cleaning, and testing of respiratory devices are carried out according to the manufacturer's instructions. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. | Options include burial in a licensed landfill or incineration. Do not mix with other waste and leave chemicals in their original containers. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Procedural Guidance
1. Preparation and Handling:
-
Always work in a well-ventilated area, such as a chemical fume hood.
-
Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as detailed in the table above.
-
Avoid all personal contact, including inhalation of dust.
-
When handling, do not eat, drink, or smoke.
-
Keep containers securely sealed when not in use and protect them from physical damage.
2. Spill and Emergency Procedures:
-
Minor Spills:
-
Clean up spills immediately.
-
Use dry clean-up procedures to avoid generating dust.
-
Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Prevent the spillage from entering drains or water courses.
-
-
Eye Contact:
-
Immediately flush eyes with fresh running water for several minutes, keeping eyelids open.
-
Removal of contact lenses should only be done by skilled personnel.
-
Seek medical attention if pain or irritation persists.
-
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush skin and hair with running water and soap if available.
-
Seek medical attention in the event of irritation.
-
-
Inhalation:
-
Remove the individual from the contaminated area to fresh air.
-
If breathing is difficult or has stopped, provide artificial respiration.
-
Transport to a hospital or doctor without delay.
-
-
Ingestion:
-
Wash out the mouth with water.
-
Do NOT induce vomiting.
-
Seek immediate medical attention.
-
3. Decontamination and Disposal:
-
After handling, always wash hands thoroughly with soap and water.
-
Work clothes should be laundered separately from other clothing.
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. All waste must be placed in sealed, labeled containers. Do not discharge into sewers or waterways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
